8-Br-cADPR
Description
Properties
CAS No. |
151898-26-9 |
|---|---|
Molecular Formula |
C15H20BrN5O13P2 |
Molecular Weight |
620.20 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[[(6aR,8R,9R,9aS)-8-(6-amino-8-bromopurin-9-yl)-4,9-dihydroxy-2,4-dioxo-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl]oxy]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H20BrN5O13P2/c16-15-20-6-11(17)18-3-19-12(6)21(15)13-9(25)10-5(30-13)2-29-35(26,27)34-36(28,32-10)33-14-8(24)7(23)4(1-22)31-14/h3-5,7-10,13-14,22-25H,1-2H2,(H,26,27)(H2,17,18,19)/t4-,5-,7-,8-,9-,10-,13-,14+,36?/m1/s1 |
InChI Key |
PLQQKRPSINJWTK-VNMBDIRDSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
8-bromo-cADPR; 8-bromo-cADP-Ribose |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of 8-Bromo-Cyclic Adenosine Diphosphate Ribose (8-Br-cADPR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR) is a pivotal synthetic analog of cyclic adenosine diphosphate ribose (cADPR), a ubiquitous second messenger that modulates intracellular calcium (Ca²⁺) signaling. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its molecular targets, and its role as a potent antagonist in the cADPR signaling pathway. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling cascades, this document serves as a comprehensive resource for researchers in cellular biology, pharmacology, and drug development.
Introduction: The cADPR Signaling Pathway
Cyclic ADP-ribose is an endogenous nucleotide synthesized from nicotinamide adenine dinucleotide (NAD⁺) by the action of ADP-ribosyl cyclases, with CD38 being the most well-characterized in mammals. cADPR plays a crucial role in mobilizing intracellular Ca²⁺ from the endoplasmic or sarcoplasmic reticulum (ER/SR), which is essential for a multitude of cellular processes, including muscle contraction, cell proliferation, and neurotransmission. The primary target of cADPR is the ryanodine receptor (RyR), a large conductance Ca²⁺ channel located on the ER/SR membrane. cADPR sensitizes RyRs to Ca²⁺, thereby amplifying Ca²⁺-induced Ca²⁺ release (CICR).
This compound: A Potent Antagonist
This compound is a cell-permeable derivative of cADPR where a bromine atom is substituted at the 8-position of the adenine ring. This modification confers antagonistic properties, allowing it to competitively inhibit the actions of cADPR. Its cell permeability makes it a valuable tool for studying the physiological roles of the cADPR pathway in intact cells and tissues.
Mechanism of Action
The primary mechanism of this compound is the competitive antagonism of cADPR at its binding site. While the precise molecular interactions are still under investigation, it is understood that this compound prevents cADPR from binding to and sensitizing RyR channels. This inhibition blocks the cADPR-mediated amplification of Ca²⁺ release from intracellular stores.
Interaction with Ryanodine Receptors (RyRs)
The interaction of cADPR and its antagonists with RyRs is complex and may be indirect. Evidence suggests the involvement of accessory proteins, such as FK506-binding protein 12.6 (FKBP12.6), in mediating the effects of cADPR on RyRs. This compound is thought to interfere with this modulatory complex, thereby preventing the sensitization of the RyR channel to Ca²⁺. While all three RyR isoforms (RyR1, RyR2, and RyR3) are expressed in various tissues, the specific interactions of this compound with each isoform are an active area of research.
Effects on TRPM2 Channels
Some studies have proposed that this compound can also act as an antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1] TRPM2 is a Ca²⁺-permeable non-selective cation channel activated by ADP-ribose (ADPR), a breakdown product of NAD⁺. The antagonistic action of this compound on TRPM2 may contribute to its overall effects on cellular Ca²⁺ homeostasis, particularly in the context of oxidative stress where TRPM2 activity is heightened. However, it is important to note that some research suggests the inhibitory effect of this compound on TRPM2 might be due to its potential hydrolysis to 8-Br-ADPR, which is a known TRPM2 antagonist.
Quantitative Data
The following table summarizes key quantitative data for this compound from various experimental systems.
| Parameter | Value | Experimental System | Reference |
| IC₅₀ | 1.7 µM | Inhibition of cADPR-induced Ca²⁺ release | Sea urchin egg homogenates |
| Effective Concentration | 10 µM - 1 mM | Inhibition of oxytocin-induced Ca²⁺ elevation | Human myometrial smooth muscle cells (PHM1)[2] |
| Inhibition of Net [Ca²⁺]i Elevation (100 nM oxytocin) | 19% at 10 µM, 24% at 100 µM, 40% at 1 mM | Human myometrial smooth muscle cells (PHM1)[2] | |
| Inhibition of Net [Ca²⁺]i Elevation (100 nM agonists) | ~30% (oxytocin), ~41.5% (endothelin-1) | Human myometrial smooth muscle cells (PHM1)[3] |
Signaling Pathway and Experimental Workflow Visualizations
cADPR Signaling Pathway and Inhibition by this compound
Experimental Workflow for Investigating this compound Effects
Experimental Protocols
Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This protocol describes the measurement of [Ca²⁺]i in cultured cells to assess the inhibitory effect of this compound on agonist-induced Ca²⁺ release.
Materials:
-
Cultured cells grown on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution (in DMSO or aqueous buffer)
-
Agonist of interest (e.g., oxytocin, carbachol)
-
Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells three times with HBSS to remove extracellular Fura-2 AM.
-
De-esterification: Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Pre-incubation with this compound:
-
Replace the HBSS with a solution containing the desired concentration of this compound (e.g., 100 µM) or vehicle control.
-
Incubate for 15-30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Begin recording the fluorescence intensity by alternating excitation at 340 nm and 380 nm, while collecting the emission at ~510 nm.
-
Establish a stable baseline reading.
-
Add the agonist of interest to the perfusion chamber and continue recording to capture the change in [Ca²⁺]i.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in [Ca²⁺]i.
-
Compare the agonist-induced Ca²⁺ response in cells pre-treated with this compound to the control cells.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for investigating the effects of this compound on ion channel activity, such as TRPM2.
Materials:
-
Isolated cells suitable for patch-clamping
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Intracellular (pipette) solution (e.g., containing K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP)
-
This compound to be included in the intracellular solution
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-8 MΩ when filled with the intracellular solution.
-
Solution Preparation: Prepare and filter the extracellular and intracellular solutions. Add this compound to the intracellular solution at the desired final concentration.
-
Cell Preparation: Plate cells at a low density in a dish compatible with the patch-clamp setup.
-
Gigaohm Seal Formation:
-
Fill a micropipette with the intracellular solution (with or without this compound) and mount it on the headstage.
-
Under visual control, carefully approach a cell with the micropipette while applying slight positive pressure.
-
Upon touching the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell and dialysis of the cell interior with the pipette solution.
-
Recording:
-
Clamp the cell at a desired holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit channel currents.
-
Record currents in cells dialyzed with the control intracellular solution and compare them to currents from cells dialyzed with the this compound-containing solution.
-
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel properties such as current amplitude, activation kinetics, and voltage-dependence.
Conclusion
This compound is an indispensable pharmacological tool for elucidating the complex roles of the cADPR signaling pathway. Its ability to antagonize cADPR-mediated Ca²⁺ release via RyRs, and potentially modulate TRPM2 channels, makes it a versatile agent for studying a wide range of physiological and pathophysiological processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute rigorous investigations into the mechanism of this compound and the broader implications of cADPR signaling in health and disease. Further research into the isoform-specific effects on RyRs and the precise nature of its interaction with TRPM2 will continue to refine our understanding of this important signaling molecule.
References
8-Bromo-Cyclic ADP-Ribose (8-Br-cADPR): A Technical Guide to its Function as a cADPR Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic or sarcoplasmic reticulum, playing a pivotal role in a myriad of cellular processes. The study of its complex signaling pathways has been greatly facilitated by the development of specific molecular tools. Among these, 8-Bromo-cyclic ADP-ribose (8-Br-cADPR) has emerged as a cornerstone antagonist. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, antagonist potency, and applications in research. It includes structured data tables, detailed experimental protocols, and visualizations of the relevant signaling pathways to serve as a comprehensive resource for professionals in the field.
Introduction to cADPR and this compound
Cyclic ADP-ribose is synthesized from nicotinamide adenine dinucleotide (NAD⁺) by the enzyme ADP-ribosyl cyclase, most notably the transmembrane protein CD38.[1] Once produced, cADPR binds to and sensitizes ryanodine receptors (RyRs), a class of intracellular Ca²⁺ channels, leading to Ca²⁺-induced Ca²⁺ release (CICR) from intracellular stores.[2][3] This signaling cascade is integral to processes ranging from muscle contraction and neurotransmitter secretion to T-lymphocyte activation and axon degeneration.[2][4]
This compound is a synthetic, cell-permeable analog of cADPR where the hydrogen atom at the 8-position of the adenine ring is substituted with a bromine atom.[5][6] This modification prevents the molecule from activating the Ca²⁺ release mechanism while still allowing it to bind to the cADPR receptor site, making it an effective competitive antagonist.[5] Its stability and membrane permeability have made it an invaluable tool for elucidating the physiological and pathological roles of the cADPR pathway.[6][7]
Mechanism of Action
This compound primarily functions as a competitive antagonist of cADPR at its binding site on the ryanodine receptor complex.[5][8] By occupying the binding site without triggering the conformational change required for channel activation, it blocks cADPR-mediated Ca²⁺ release.[5] Studies have shown that alterations at the 8-position of the adenine group do not inhibit binding but eliminate the ability to activate the release mechanism.[5]
While its primary target is the RyR-mediated Ca²⁺ release pathway, some evidence suggests this compound may also act as an antagonist of the TRPM2 (Transient Receptor Potential Melastatin 2) ion channel, which can also be activated by cADPR.[9] This dual antagonism is a critical consideration in experimental design. Furthermore, some studies have described this compound as a partial antagonist, as it can fully inhibit certain cADPR-mediated effects (like Ca²⁺ entry) while only partially inhibiting others (like Ca²⁺ release from stores).[10][11]
Signaling Pathway Visualization
The following diagram illustrates the canonical CD38/cADPR signaling pathway and the inhibitory action of this compound. An external agonist (e.g., a hormone or neurotransmitter) binds to a G-protein coupled receptor (GPCR), leading to the activation of CD38. CD38 synthesizes cADPR, which then binds to and activates RyR channels on the endoplasmic reticulum (ER), causing Ca²⁺ release. This compound competes with cADPR for the RyR binding site, preventing channel activation.
Caption: The CD38/cADPR signaling pathway and its inhibition by this compound.
Quantitative Data on Antagonist Activity
The potency of this compound can vary depending on the biological system and experimental conditions. The following tables summarize key quantitative data from various studies.
Table 1: Antagonist Potency (IC₅₀)
| Preparation | Effect Measured | IC₅₀ Value | Reference |
| Sea Urchin Egg Homogenates | Inhibition of cADPR-evoked Ca²⁺ release | 1.7 µM | [7][12] |
Table 2: Effective Concentrations and Observed Inhibition in Cellular Assays
| Cell/Tissue Type | Agonist/Stimulus | This compound Conc. | Observed Effect | Reference |
| Human Myometrial (PHM1) Cells | Oxytocin (100 nM) | 100 µM | ~30% inhibition of [Ca²⁺]i increase | [1] |
| Human Myometrial (PHM1) Cells | Oxytocin (1 µM) | 100 µM | ~21.4% inhibition of [Ca²⁺]i increase | [1] |
| Human Myometrial (PHM1) Cells | Various Agonists | 100 µM | 20-46% average inhibition of [Ca²⁺]i responses | [1] |
| Permeabilized Duodenum Myocytes | Acetylcholine (1 µM) | 20 µM | Significant reduction of Ca²⁺ peak and suppression of oscillations | [8] |
| Jurkat T-lymphocytes | 8-Br-N¹-cIDPR (agonist) | 500 µM | Full inhibition of Ca²⁺ entry; partial inhibition of Ca²⁺ release | [10] |
| DRG Axons | sTIR dimerization | Not specified | Partial inhibition of axonal Ca²⁺ elevation | [11] |
| DRG Axons | Paclitaxel | Not specified | Partial decrease in axonal Ca²⁺ flux | [4] |
Experimental Protocols: Intracellular Calcium Measurement
A common application of this compound is to determine the contribution of the cADPR pathway to agonist-induced increases in intracellular Ca²⁺. This is typically achieved using fluorescent Ca²⁺ indicators.
Protocol: Agonist-Induced [Ca²⁺]i Measurement in Cultured Cells
This protocol provides a general framework for assessing the effect of this compound on Ca²⁺ signaling using a ratiometric fluorescent indicator like Fura-2 AM.
Materials:
-
Cultured cells grown on glass coverslips
-
Fura-2 AM (cell-permeant Ca²⁺ indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound stock solution (e.g., in DMSO or water)
-
Agonist of interest (e.g., acetylcholine, oxytocin)
-
Fluorescence microscopy imaging system with 340/380 nm excitation capability
Methodology:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 4 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash cells twice with HBSS.
-
Incubate cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.[10]
-
Wash cells twice with HBSS to remove extracellular dye and allow 15-30 minutes for de-esterification of the dye within the cells.[10]
-
-
Antagonist Pre-incubation:
-
Mount the coverslip onto the microscope stage perfusion chamber.
-
Divide the coverslips into two groups: Control and this compound treated.
-
For the treated group, pre-incubate the cells with the desired concentration of this compound (e.g., 100 µM) in HBSS for a specified time (e.g., 15-30 minutes) prior to agonist stimulation.[1] The control group is incubated with vehicle only.
-
-
Calcium Imaging:
-
Begin recording the baseline fluorescence ratio by alternating excitation wavelengths between 340 nm and 380 nm and capturing the emission at ~510 nm.
-
After establishing a stable baseline for 1-2 minutes, apply the agonist of interest to the cells via the perfusion system.
-
Continue recording the fluorescence ratio to capture the full Ca²⁺ response (peak and plateau phases).
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Convert the ratio to intracellular Ca²⁺ concentration ([Ca²⁺]i) using the Grynkiewicz equation, if calibrated.
-
Quantify the Ca²⁺ response by measuring the peak amplitude (baseline to peak) of the response.
-
Compare the peak amplitude of the agonist response in the control group versus the this compound treated group.
-
Calculate the percent inhibition attributable to this compound.
-
Experimental Workflow Visualization
Caption: Workflow for a Ca²⁺ imaging experiment using this compound.
Applications, Limitations, and Conclusion
Applications:
-
Pathway Elucidation: this compound is widely used to confirm the involvement of the cADPR signaling pathway in a cellular response to a specific stimulus.[1][13]
-
Disease Research: It has been instrumental in studying the role of cADPR in conditions like asthma, hypertension, neurodegenerative diseases, and chemotherapy-induced peripheral neuropathy.[4][13]
-
Distinguishing Pathways: It helps differentiate the contribution of cADPR/RyR-mediated Ca²⁺ release from IP₃-mediated release, as it does not affect the latter.[14]
Limitations and Considerations:
-
Potency: this compound is less potent than other antagonists like 8-amino-cADPR.[5]
-
Partial Antagonism: In some systems, it acts as a partial antagonist, leading to incomplete inhibition of Ca²⁺ release, which requires careful interpretation of results.[10][11]
-
Off-Target Effects: Its potential antagonism of TRPM2 channels must be considered, especially in cell types where these channels are highly expressed.[9]
-
Concentration: The effective concentration can be high (in the µM range) and needs to be empirically determined for each cell type and experimental setup.
Conclusion: 8-Bromo-cyclic ADP-ribose is a powerful and essential pharmacological tool for investigating cADPR-mediated Ca²⁺ signaling. Its cell permeability and specific, competitive antagonism of the cADPR binding site allow researchers to probe the function of this pathway with a high degree of confidence. While awareness of its limitations, such as potential partial antagonism and effects on TRPM2, is crucial for robust experimental design, this compound remains a cornerstone for advancing our understanding of intracellular calcium dynamics in health and disease.
References
- 1. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP): novel regulators of Ca2+-signaling and cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From eggs to hearts: what is the link between cyclic ADP-ribose and ryanodine receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cADPR induced calcium influx mediates axonal degeneration caused by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of antagonists of cyclic-ADP-ribose-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. The role of ryanodine receptors in the cyclic ADP ribose modulation of the M-like current in rodent m1 muscarinic receptor-transformed NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The cyclic ADP ribose antagonist 8-NH2-cADP-ribose blocks cholecystokinin-evoked cytosolic Ca2+ spiking in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of the TRPM2 Ion Channel by 8-Br-cADPR
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a non-selective cation channel, is a critical mediator of cellular responses to oxidative stress and plays a significant role in various physiological and pathological processes. Its activation, primarily by adenosine diphosphate ribose (ADPR), leads to an influx of Ca²⁺, triggering downstream signaling cascades. 8-bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR) has been identified as an antagonist of TRPM2. This technical guide provides a comprehensive overview of the inhibitory action of this compound on the TRPM2 ion channel, detailing the mechanism of action, quantitative inhibition data, and explicit experimental protocols for its study. This document is intended to serve as a core resource for researchers in academia and industry engaged in the study of TRPM2 and the development of novel therapeutic agents targeting this channel.
Introduction to TRPM2 and its Antagonist this compound
The TRPM2 channel is a crucial sensor of oxidative stress, activated by the binding of ADPR to its C-terminal NUDT9 homology (NUDT9H) domain.[1][2][3] This activation is potentiated by intracellular Ca²⁺.[4] The channel's activity is implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and ischemia-reperfusion injury, making it a compelling target for drug development.[5][6][7][8]
This compound is a synthetic analog of cyclic ADP-ribose (cADPR) and has been characterized as an antagonist of the TRPM2 ion channel.[5][9] While initially investigated for its role in cADPR-mediated signaling, its effects on TRPM2 have garnered significant attention.[10] It is important to note that the inhibitory action of commercially available this compound on ADPR-induced TRPM2 currents may be, at least in part, attributable to its hydrolysis product, 8-bromo-adenosine diphosphate ribose (8-Br-ADPR), which acts as a competitive antagonist.[10][11][12] Cryo-electron microscopy studies have revealed that this compound binds to the N-terminal MHR1/2 domain of TRPM2, stabilizing the channel in a closed, apo-like conformation.[13]
Quantitative Data on TRPM2 Inhibition
The inhibitory potency of this compound and its related compounds on TRPM2 activity has been quantified in various studies. The following tables summarize the key quantitative data available in the literature.
| Compound | Target | Assay Type | Key Parameter | Value | Reference(s) |
| 8-Br-ADPR | Human TRPM2 | Electrophysiology | IC₅₀ | ~300 µM | [10][12] |
| AMP | Human TRPM2 | Electrophysiology | IC₅₀ | 10-70 µM | [10][11] |
| ACA | Human TRPM2 | Electrophysiology & Calcium Imaging | IC₅₀ | 1.7 µM | [6] |
| 2-APB | Human TRPM2 | Calcium Imaging | - | Effective at 100 µM | [14] |
| DPQ | PARP-1 (indirectly affecting TRPM2) | Calcium Imaging | - | Effective at 10 µM | [14] |
| PJ34 | PARP-1 (indirectly affecting TRPM2) | Calcium Imaging | - | Effective at 30 µM | [14] |
| Table 1: Inhibitory Concentrations of Various Compounds on TRPM2 Activity. |
| Compound | Binding Site on TRPM2 | Method | Finding | Reference(s) |
| This compound | MHR1/2 domain | Cryo-Electron Microscopy | Binds to the N-terminal MHR1/2 domain, stabilizing an apo-like conformation. | [13] |
| ADPR | NUDT9H and MHR1/2 domains | Cryo-Electron Microscopy & Surface Plasmon Resonance | Binds to both the C-terminal NUDT9H domain and the N-terminal MHR1/2 domain. | [2][11] |
| Table 2: Ligand Binding Sites on the TRPM2 Channel. |
Signaling Pathways and Inhibition Mechanisms
The activation of TRPM2 by ADPR and its subsequent inhibition by this compound involves a complex interplay of protein domains and conformational changes.
Figure 1. TRPM2 activation by ADPR and inhibition by this compound.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure ADPR-induced TRPM2 currents in HEK293 cells heterologously expressing human TRPM2 and their inhibition by this compound.
A. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells onto glass coverslips in 35 mm dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transiently transfect the cells with a plasmid encoding human TRPM2 using a suitable transfection reagent according to the manufacturer's instructions. An expression vector containing a fluorescent reporter (e.g., GFP) is recommended for easy identification of transfected cells.
-
Incubate the cells for 24-48 hours post-transfection before electrophysiological recordings.[15][16]
B. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, and desired concentrations of ADPR and this compound. Adjust pH to 7.2 with CsOH. Include a Ca²⁺ buffer (e.g., 1 mM EGTA or BAPTA) to control intracellular Ca²⁺ concentration.
C. Recording Procedure:
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal on a fluorescently identified cell and achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Record baseline currents with a pipette solution containing only the buffer.
-
To measure activation, use a pipette solution containing the desired concentration of ADPR (e.g., 100 µM).
-
To measure inhibition, co-apply this compound with ADPR in the pipette solution or apply this compound to the bath solution.
-
Analyze the current-voltage (I-V) relationship and current density (pA/pF).
Figure 2. Experimental workflow for whole-cell patch-clamp analysis.
Calcium Imaging
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM2 activation and inhibition.
A. Cell Preparation:
-
Seed HEK293 cells expressing TRPM2 on glass-bottom dishes.
-
On the day of the experiment, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing Ca²⁺.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at a suitable concentration (typically 2-5 µM) in HBSS for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's protocol.
-
After loading, wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
B. Imaging Procedure:
-
Mount the dish on a fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-4, use an excitation wavelength of ~490 nm and measure emission at ~520 nm.
-
To activate TRPM2, apply a stimulus such as H₂O₂ (e.g., 1 mM) or introduce ADPR into the cells via a patch pipette in a perforated patch configuration.
-
To test for inhibition, pre-incubate the cells with this compound for a defined period (e.g., 15-30 minutes) before applying the TRPM2 agonist.
-
Record the changes in fluorescence intensity over time.
C. Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence intensities at 340 nm and 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration.
-
For Fluo-4, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from the baseline (F₀).
-
Plot the fluorescence ratio or ΔF/F₀ as a function of time to visualize the calcium transients.
-
Quantify parameters such as the peak amplitude, duration, and area under the curve of the calcium response.
Figure 3. Experimental workflow for calcium imaging assays.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of TRPM2 function. Understanding its mechanism of inhibition, supported by robust quantitative data and detailed experimental protocols, is essential for advancing research in this field. The information presented in this guide provides a solid foundation for scientists and researchers aiming to elucidate the intricate roles of TRPM2 in health and disease and to develop novel therapeutic strategies targeting this important ion channel. The noted complexity of this compound's action, potentially involving its hydrolysis to 8-Br-ADPR, underscores the need for careful interpretation of experimental results and suggests that further studies with purified compounds are warranted.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Structures and gating mechanism of human TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Principles of ADP-Ribose-Mediated Activation and Opposite Roles of the NUDT9 Homology Domain in the TRPM2 Orthologs of Man and Sea Anemone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases [frontiersin.org]
- 8. TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cADPR Does Not Activate TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 13. EMDB-20482: Human TRPM2 bound to this compound and calcium - Yorodumi [pdbj.org]
- 14. TRPM2 Channel Inhibition Attenuates Amyloid β42-Induced Apoptosis and Oxidative Stress in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HEK Cells in Electrophysiological Assays: Best Practices [cytion.com]
An In-depth Technical Guide to 8-Bromo-Cyclic Adenosine Diphosphate Ribose (8-Br-cADPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR) is a pivotal synthetic analog of cyclic adenosine diphosphate ribose (cADPR), a crucial second messenger in intracellular calcium ([Ca²⁺]i) signaling. As a cell-permeable antagonist of cADPR-mediated pathways and an inhibitor of the TRPM2 ion channel, this compound serves as an indispensable tool for elucidating the complex mechanisms of calcium homeostasis and its role in a myriad of physiological and pathophysiological processes. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, complete with detailed experimental protocols and visual representations of its signaling pathways.
Chemical Structure and Properties
This compound is characterized by the addition of a bromine atom at the 8th position of the adenine ring of the cADPR molecule. This modification confers stability and cell permeability, making it a valuable probe for studying intracellular processes.
| Property | Value |
| Molecular Formula | C₁₅H₂₀BrN₅O₁₃P₂ |
| Molecular Weight | 620.19 g/mol |
| CAS Number | 151898-26-9 |
| Appearance | White lyophilized powder |
| Solubility | Soluble in water |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action and Biological Properties
This compound primarily functions as a competitive antagonist at the cADPR binding sites on ryanodine receptors (RyRs), thereby inhibiting cADPR-induced Ca²⁺ release from intracellular stores like the endoplasmic reticulum.[1][2] Additionally, it has been identified as an antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, which is involved in oxidative stress-induced Ca²⁺ influx.[3][4] However, some studies suggest its inhibition of TRPM2 may be indirect, possibly through its hydrolysis product, 8-Br-ADPR.[5]
The biological effects of this compound are extensive and have been observed in various cell types:
-
Inhibition of Calcium Release: It effectively blocks Ca²⁺ release induced by cADPR in numerous cell types, including sea urchin eggs, with a reported IC₅₀ of 1.7 µM in sea urchin egg homogenates.[6]
-
Modulation of Smooth Muscle Contraction: In airway smooth muscle cells, this compound attenuates the [Ca²⁺]i responses to contractile agonists like acetylcholine and endothelin-1.[4]
-
Neuro-regulation: It has been shown to influence neuronal processes by inhibiting ACh-induced proliferation and delaying NGF-induced differentiation in PC12 cells.[1]
-
Immune System Modulation: this compound can block the migration of neutrophils and monocytes in response to chemoattractants.[2]
-
Cardiovascular Effects: It is implicated in the regulation of cardiac function and vascular tone.
-
Renal Protection: Studies have shown that this compound can reduce renal damage in ischemia-reperfusion injury by inhibiting TRPM2.[4][5]
Signaling Pathways
This compound exerts its effects by intervening in key calcium signaling pathways. The two primary pathways are the cADPR/RyR pathway and the TRPM2 channel pathway.
References
- 1. CD38/cADPR/Ca2+ Pathway Promotes Cell Proliferation and Delays Nerve Growth Factor-induced Differentiation in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Properties of CD38 in the Mouse Immune System: Enzyme-dependent and -independent Roles in Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Function of 8-Br-cADPR in Neurons
For Researchers, Scientists, and Drug Development Professionals
Core Summary
8-Bromo-cyclic ADP-ribose (8-Br-cADPR) is a crucial pharmacological tool for investigating intracellular calcium (Ca²⁺) signaling pathways in neurons. As a cell-permeable antagonist of cyclic ADP-ribose (cADPR), it plays a significant role in elucidating the mechanisms of neuronal function and dysfunction.[1][2] This guide provides a comprehensive overview of this compound's mechanism of action, its effects on neuronal signaling pathways, and its potential therapeutic implications, particularly in the context of neurodegenerative diseases.
Mechanism of Action
This compound primarily functions as a competitive antagonist of cADPR, a second messenger that mobilizes intracellular Ca²⁺ from the endoplasmic reticulum.[3][4] The primary targets of cADPR-mediated signaling are the ryanodine receptors (RyRs), large-conductance Ca²⁺ channels.[3][5] By blocking the action of cADPR at these receptors, this compound effectively inhibits the release of Ca²⁺ from intracellular stores.[2][6]
In addition to its effects on RyRs, this compound has also been identified as an antagonist of the TRPM2 (Transient Receptor Potential Melastatin 2) ion channel, which is permeable to Ca²⁺ and other cations.[7][8][9] This dual antagonism makes this compound a valuable tool for dissecting the relative contributions of cADPR/RyR and TRPM2-mediated Ca²⁺ signaling in neuronal processes.
Role in Neuronal Calcium Signaling
Calcium is a ubiquitous second messenger in neurons, regulating a vast array of cellular processes, from neurotransmitter release to gene expression. The precise spatial and temporal control of intracellular Ca²⁺ concentration is critical for normal neuronal function. cADPR-mediated Ca²⁺ release contributes to various neuronal activities, and this compound has been instrumental in uncovering these roles.
In bovine adrenal chromaffin cells, which share characteristics with neurons, the cADPR antagonist this compound was shown to specifically reduce the sustained phase of acetylcholine-induced increases in intracellular Ca²⁺.[10] This suggests that cADPR is involved in maintaining elevated Ca²⁺ levels during prolonged stimulation.[10] Furthermore, studies in hippocampal neurons have provided evidence that the cADPR signaling pathway is essential for inducing long-term depression (LTD), a form of synaptic plasticity.[11]
Neuroprotection and Axon Degeneration
Recent research has highlighted a critical role for the cADPR signaling pathway in axon degeneration, a hallmark of many neurodegenerative diseases and chemotherapy-induced peripheral neuropathy (CIPN).[12][13][14] The activation of the SARM1 enzyme, a key player in programmed axon degeneration, leads to the production of cADPR.[12][15] This increase in cADPR contributes to a rise in intra-axonal Ca²⁺, a critical step in the degenerative process.[12][13]
The application of this compound has been shown to be neuroprotective in this context. In cultured dorsal root ganglion (DRG) sensory neurons, axonal treatment with this compound significantly decreased paclitaxel-induced axon degeneration in a concentration-dependent manner.[12][15] It also inhibited axon degeneration triggered by the direct activation of SARM1.[12] These findings suggest that antagonizing cADPR signaling with this compound is a promising therapeutic strategy for conditions involving axon degeneration.[13][14]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound from the cited literature.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ for cADPR-induced Ca²⁺ release | 1.7 µM | Sea urchin egg homogenates | [2] |
| IC₅₀ for inhibiting cADPR action | ~1.7 µM | Oocyte system | [6] |
| Concentration for reducing ACh-induced Ca²⁺ response | 20 µM | Permeabilized duodenum myocytes | [16] |
| Concentration for inhibiting store-operated Ca²⁺ transients | 1-100 µM (dose-dependent) | Human myometrial smooth muscle cells | [17] |
| Concentration for neuroprotection (paclitaxel-induced degeneration) | 0.1-10 µM | DRG sensory neuron axons | [15] |
Key Experimental Protocols
Calcium Imaging in Permeabilized Cells
-
Objective: To measure the effect of this compound on acetylcholine (ACh)-induced Ca²⁺ responses.
-
Cell Type: Duodenum myocytes.[16]
-
Permeabilization: Cells are permeabilized with saponin (e.g., 10 µg/ml) to allow the entry of this compound.[16]
-
Calcium Indicator: A fluorescent Ca²⁺ indicator (e.g., Fura-2/AM) is loaded into the cells prior to the experiment.
-
Protocol:
-
Analysis: Compare the amplitude of the initial Ca²⁺ peak and the characteristics of any subsequent Ca²⁺ oscillations in the presence and absence of this compound.[16]
Axon Degeneration Assay in Compartmentalized Cultures
-
Objective: To assess the neuroprotective effect of this compound on chemotherapy-induced axon degeneration.
-
Cell Type: Dorsal Root Ganglion (DRG) sensory neurons.[12][15]
-
Culture System: Campenot chambers or microfluidic devices are used to physically separate axons from cell bodies.[15]
-
Protocol:
-
Culture DRG neurons in compartmentalized chambers until axons have extended into the axonal compartment.
-
Pre-treat the axonal compartment with varying concentrations of this compound (e.g., 0.1–10 µM) for 1 hour.[15]
-
Add the neurotoxic agent (e.g., 30 nM paclitaxel) to the axonal compartment.[15]
-
Incubate for a specified time (e.g., 24 hours).[15]
-
Fix and immunostain the neurons (e.g., with an anti-Tuj1 antibody to visualize axons).
-
-
Analysis: Quantify the extent of axon degeneration by measuring parameters such as axon fragmentation or the percentage of intact axons.[12][15]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From eggs to hearts: what is the link between cyclic ADP-ribose and ryanodine receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of ryanodine receptors in the cyclic ADP ribose modulation of the M-like current in rodent m1 muscarinic receptor-transformed NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Physiological role of cyclic ADP-ribose as a novel endogenous agonist of ryanodine receptor in adrenal chromaffin cells] [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence of a role for cyclic ADP-ribose in long-term synaptic depression in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. cADPR induced calcium influx mediates axonal degeneration caused by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Sarm1 activation produces cADPR to increase intra-axonal Ca++ and promote axon degeneration in PIPN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
foundational research on 8-Br-cADPR and calcium release
An In-depth Technical Guide to the Foundational Research on 8-Br-cADPR and Calcium Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to cell proliferation and apoptosis[1]. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for cellular function. Cyclic adenosine diphosphate-ribose (cADPR) has been established as a key endogenous Ca²⁺ mobilizing nucleotide, acting alongside other second messengers like inositol 1,4,5-trisphosphate (IP₃) and nicotinic acid adenine dinucleotide phosphate (NAADP)[1][2]. cADPR is synthesized from nicotinamide adenine dinucleotide (NAD⁺) by the enzyme ADP-ribosyl cyclase, with CD38 being the major cyclase in mammals[1][3]. It primarily triggers Ca²⁺ release from the endoplasmic reticulum by activating ryanodine receptors (RyRs)[2][4].
To investigate the intricate mechanisms of the cADPR signaling pathway, specific pharmacological tools are indispensable. 8-bromo-cyclic ADP-ribose (this compound) is a stable, cell-permeable analog of cADPR that has been instrumental in this field[5][6]. It functions as a potent antagonist of cADPR-mediated effects, making it an essential tool for dissecting the role of cADPR in various physiological and pathophysiological contexts[5][7][8]. This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its mechanism of action, its application in studying Ca²⁺ signaling pathways, quantitative data on its activity, and detailed experimental protocols.
Mechanism of Action
This compound primarily acts as a competitive antagonist at the cADPR binding site. By binding to the receptor or its associated proteins, it prevents cADPR from inducing Ca²⁺ release without initiating a response itself[9].
Interaction with Ryanodine Receptors (RyRs)
The primary target of cADPR-mediated Ca²⁺ release is the ryanodine receptor, a large conductance Ca²⁺ channel on the endoplasmic/sarcoplasmic reticulum[2][10]. Evidence suggests that this compound blocks cADPR-induced Ca²⁺ release by competing for a binding site associated with the RyR complex[9]. While cADPR is thought to act on RyRs through accessory proteins like FK506-binding protein 12.6 (FKBP12.6)[2][11], this compound effectively inhibits this interaction. For instance, in digitonin-permeabilized adrenal chromaffin cells, this compound specifically reduced the sustained phase of acetylcholine-induced Ca²⁺ rise, an effect also seen with FK506, which dissociates FKBP from the RyR[11]. The inhibitory action of this compound has been demonstrated across various RyR isoforms and cell types, confirming its role as a reliable antagonist for studying cADPR-RyR signaling[12].
Effects on TRPM2 Channels
Beyond RyRs, the cADPR signaling axis has been linked to the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a non-selective cation channel activated by ADPR[13]. This compound has been identified as an antagonist of TRPM2, although its mechanism in this context can be complex[7][8][13]. This action is significant in pathological conditions such as renal ischemia-reperfusion injury, where this compound was shown to reduce renal damage, caspase-3 expression, and TRPM2 expression[7][14].
The CD38/cADPR Signaling Pathway
The canonical pathway begins with an extracellular stimulus activating the transmembrane enzyme CD38[1][15]. CD38's ADP-ribosyl cyclase activity converts NAD⁺ into cADPR[3][15]. cADPR then binds to the RyR complex on the endoplasmic reticulum, prompting the release of Ca²⁺ into the cytosol[2][15]. This elevation in intracellular Ca²⁺ concentration triggers a wide range of downstream cellular responses. This compound serves as a critical tool to confirm the involvement of this pathway by specifically inhibiting the cADPR-mediated step.
Quantitative Data Summary
The effectiveness of this compound as an antagonist has been quantified in various biological systems. The following tables summarize key data from foundational research.
Table 1: Potency and Efficacy of this compound
| Cell/Tissue Type | Agonist | Measured Effect | Quantitative Value | Reference |
|---|---|---|---|---|
| Sea Urchin Egg Homogenates | cADPR | Inhibition of Ca²⁺ release | IC₅₀ = 1.7 µM | [6] |
| Human Myometrial Cells | Oxytocin (100 nM) | Inhibition of [Ca²⁺]i elevation | ~30% | [3] |
| Human Myometrial Cells | Oxytocin (1 µM) | Inhibition of [Ca²⁺]i elevation | ~21.4% | [3] |
| Human Myometrial Cells | Cyclopiazonic acid (CPA) | Inhibition of store-operated Ca²⁺ transients | 1 µM: -53%; 10 µM: -68%; 100 µM: -82% | [16] |
| Porcine Airway Smooth Muscle | Acetylcholine (ACh) | Attenuation of [Ca²⁺]i response | Significant attenuation at 100 µM | [17] |
| Porcine Airway Smooth Muscle | Endothelin-1 (ET-1) | Attenuation of [Ca²⁺]i response | Significant attenuation at 100 µM | [17] |
| Porcine Airway Smooth Muscle | Histamine | No significant attenuation of [Ca²⁺]i response | 100 µM | [17] |
| NG108-15 Cells | cADPR | Inhibition of cADPR-induced Ca²⁺ release | IC₅₀ ≈ 1.7 µM (in oocyte system) |[18] |
Table 2: Experimental Concentrations and Observed Outcomes
| Cell/Tissue Type | This compound Concentration | Experimental Observation | Reference |
|---|---|---|---|
| Human Myometrial (PHM1) Cells | 100 µM | Significantly attenuated agonist-induced [Ca²⁺]i elevation. | [3] |
| Jurkat T-lymphocytes | Not specified | Inhibited Ca²⁺ entry and partially inhibited Ca²⁺ release induced by a cADPR agonist. | [13] |
| Bovine Adrenal Chromaffin Cells | Not specified | Reduced the sustained phase of ACh-induced [Ca²⁺]i rise and catecholamine release. | [11] |
| Human Airway Smooth Muscle | Not specified | Attenuated agonist-induced [Ca²⁺]i responses in control and cytokine-treated cells. | [19] |
| Paclitaxel-treated DRG neurons | 10-30 µM | Partially blocked paclitaxel-induced rise in intra-axonal Ca²⁺ and fully blocked axon degeneration at 24h. |[20] |
Experimental Protocols
A cornerstone of cADPR research is the accurate measurement of intracellular Ca²⁺ dynamics. The following is a generalized protocol for measuring agonist-induced Ca²⁺ mobilization using a fluorescent plate reader, synthesized from common methodologies[21][22][23].
Protocol: Measurement of Intracellular Ca²⁺ Mobilization
1. Objective: To measure changes in intracellular Ca²⁺ concentration in response to an agonist, and to determine the inhibitory effect of this compound.
2. Materials:
-
Cells: Adherent or suspension cells expressing the receptor of interest (e.g., HEK293, CHO, PHM1).
-
Reagents:
-
Cell culture medium (e.g., DMEM, RPMI) with FBS, L-glutamine, P/S.
-
Fluorescent Ca²⁺ indicator: Fura-2 AM or Fluo-4 AM (e.g., 2-5 µM).
-
Pluronic F-127 (0.02%).
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Agonist of interest (e.g., oxytocin, acetylcholine).
-
Antagonist: this compound (e.g., 100 µM).
-
Triton X-100 (1%) for F_max determination.
-
EGTA (10 mM) for F_min determination.
-
-
Equipment:
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader with automated injectors.
-
Cell culture incubator (37°C, 5% CO₂).
-
3. Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing the Ca²⁺ indicator (e.g., 2.5 µM Fura-2 AM) and Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells.
-
Wash the cells gently with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Antagonist Pre-incubation:
-
Aspirate the loading buffer and wash the cells twice with HBSS.
-
Add HBSS to control wells.
-
Add HBSS containing the desired concentration of this compound (e.g., 100 µM) to the test wells.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Calcium Measurement:
-
Place the 96-well plate into the fluorescence plate reader, pre-set to 37°C.
-
Set the reader to record fluorescence at appropriate excitation and emission wavelengths (e.g., for Fura-2, ratio of emission at 510 nm from excitation at 340 nm and 380 nm)[21].
-
Establish a stable baseline fluorescence reading for 30-60 seconds.
-
Use the automated injector to add the agonist to the wells.
-
Continue recording the fluorescence signal for several minutes to capture the full Ca²⁺ transient (initial peak and sustained phase).
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2).
-
Normalize the data by dividing the ratio at each time point by the average baseline ratio.
-
The net [Ca²⁺]i response is often calculated as the peak response minus the baseline.
-
Compare the net response in control wells versus wells pre-treated with this compound to determine the percentage of inhibition.
-
Applications in Research and Drug Development
This compound is a vital research tool for:
-
Validating the CD38/cADPR Pathway: It is widely used to confirm whether a Ca²⁺ signal initiated by a specific agonist is dependent on cADPR[3][17].
-
Investigating Disease Mechanisms: Its use has implicated the cADPR pathway in various pathologies, including airway hyperresponsiveness, renal injury, and chemotherapy-induced peripheral neuropathy[14][19][20].
-
Drug Discovery: By providing a means to block a specific node in the Ca²⁺ signaling network, this compound and its analogs serve as lead compounds and essential tools for screening new therapeutic agents that target the cADPR pathway. For example, its ability to partially prevent paclitaxel-induced peripheral neuropathy suggests that cADPR antagonists could be developed as a therapeutic option[20].
Conclusion
This compound has been fundamental to our understanding of cADPR-mediated Ca²⁺ signaling. As a potent and cell-permeable antagonist, it has allowed researchers to meticulously dissect the role of the CD38/cADPR pathway in a multitude of cellular contexts. The quantitative data consistently demonstrate its efficacy in blocking cADPR-induced Ca²⁺ release via ryanodine receptors and its modulatory effects on other channels like TRPM2. The experimental protocols it enables are central to the fields of cell signaling and pharmacology. For scientists and drug development professionals, this compound remains an indispensable tool for validating signaling pathways and exploring new therapeutic strategies for diseases involving aberrant Ca²⁺ homeostasis.
References
- 1. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD38–Cyclic ADP-Ribose Signal System in Physiology, Biochemistry, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and characterization of antagonists of cyclic-ADP-ribose-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclic ADP-ribose, the ryanodine receptor and Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Physiological role of cyclic ADP-ribose as a novel endogenous agonist of ryanodine receptor in adrenal chromaffin cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ release induced by cyclic ADP ribose in mice lacking type 3 ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Intracellular calcium signaling through the cADPR pathway is agonist specific in porcine airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of ryanodine receptors in the cyclic ADP ribose modulation of the M-like current in rodent m1 muscarinic receptor-transformed NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cADPR induced calcium influx mediates axonal degeneration caused by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Intracellular calcium measurement [bio-protocol.org]
The Role of 8-Br-cADPR in Smooth Muscle Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory studies on 8-bromo-cyclic adenosine diphosphate-ribose (8-Br-cADPR) in smooth muscle cells. This compound is a membrane-permeant antagonist of cyclic ADP-ribose (cADPR), a crucial second messenger involved in intracellular calcium signaling. This guide will delve into its mechanism of action, its effects on various smooth muscle tissues, and the experimental protocols utilized in these investigations.
Core Mechanism of Action
This compound functions as a competitive antagonist at the cADPR binding site on ryanodine receptors (RyRs), which are intracellular calcium release channels located on the sarcoplasmic reticulum (SR). In smooth muscle cells, agonist stimulation of G protein-coupled receptors (GPCRs) can lead to the activation of ADP-ribosyl cyclase (CD38), which synthesizes cADPR from nicotinamide adenine dinucleotide (NAD+). cADPR then binds to and sensitizes RyRs, leading to calcium-induced calcium release (CICR) from the SR and subsequent smooth muscle contraction. By blocking this pathway, this compound effectively attenuates calcium release and, consequently, smooth muscle contraction.
Signaling Pathway of Agonist-Induced Calcium Release via cADPR
The following diagram illustrates the signaling cascade leading to smooth muscle contraction and the inhibitory action of this compound.
Caption: Agonist-induced cADPR-mediated Ca²⁺ release pathway and its inhibition by this compound.
Quantitative Data Summary
The inhibitory effects of this compound on agonist-induced responses in various smooth muscle cells are summarized below.
| Smooth Muscle Type | Agonist(s) | This compound Concentration | Observed Effect | Reference |
| Porcine Airway | Acetylcholine (ACh), Endothelin-1 (ET-1) | 100 µM | Significantly attenuated intracellular Ca²⁺ ([Ca²⁺]i) responses.[1] | [1] |
| Human Myometrial (PHM1 cell line) | Oxytocin, PGF2α, ET-1 | 100 µM | Significantly attenuated agonist-induced [Ca²⁺]i elevation by 20-46%.[2] | [2] |
| Bovine Coronary Artery | Acetylcholine (ACh), Oxotremorine (OXO) | 30 µmol/L | Significantly attenuated vasoconstrictor responses.[3] | [3][4] |
| Mouse Bladder Detrusor | cADPR (1 nM) | 80 µM | Abolished the cADPR-enhanced spontaneous overflow of ATP.[5][6] | [5][6] |
| Human Airway | Acetylcholine, Bradykinin, Thrombin | Not specified | Attenuated [Ca²⁺]i responses in control and cytokine-treated cells.[7] | [7] |
Key Experimental Protocols
A general workflow for investigating the effects of this compound in smooth muscle cells is outlined below.
Caption: General experimental workflow for studying the effects of this compound on smooth muscle cells.
Detailed Methodologies
1. Cell Preparation and Culture:
-
Primary Cells: Smooth muscle cells are enzymatically dissociated from fresh tissue samples (e.g., porcine trachea, bovine coronary artery).
-
Cell Lines: Immortalized cell lines, such as the PHM1 human myometrial cell line, are cultured under standard conditions.[2]
-
Cells are typically grown to sub-confluence on glass coverslips suitable for fluorescence microscopy.
2. Measurement of Intracellular Calcium ([Ca²⁺]i):
-
Fluorescent Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, most commonly Fura-2-acetoxymethyl ester (Fura-2/AM), which can cross the cell membrane.[1][4] Once inside the cell, esterases cleave the AM group, trapping the Fura-2 in the cytoplasm.
-
Fluorescence Microscopy: The coverslip with the loaded cells is mounted on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.
-
Excitation and Emission: Cells are alternately excited at wavelengths of 340 nm and 380 nm, and the fluorescence emission is captured at 510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Data Acquisition: Images are captured at regular intervals before and after the addition of agonists and inhibitors to record the temporal changes in [Ca²⁺]i.
3. Application of this compound and Agonists:
-
Pre-incubation: Cells are typically pre-incubated with a specific concentration of this compound (e.g., 100 µM) for a defined period (e.g., 30 minutes) before agonist stimulation to allow for membrane permeation and binding to its target.[1][2]
-
Agonist Stimulation: A known concentration of an agonist (e.g., acetylcholine, endothelin-1) is added to the cell bath to induce a calcium response.
4. Data Analysis:
-
The change in the Fura-2 fluorescence ratio is used to calculate the net change in [Ca²⁺]i.
-
The peak and sustained phases of the calcium response are often analyzed.
-
Statistical comparisons are made between the responses in the presence and absence of this compound to determine the extent of inhibition.
Concluding Remarks
Exploratory studies have consistently demonstrated that this compound is a valuable pharmacological tool for investigating the role of the cADPR signaling pathway in smooth muscle physiology and pathophysiology. Its ability to attenuate agonist-induced calcium release and contraction in a variety of smooth muscle types highlights the importance of this pathway in regulating smooth muscle tone. For researchers and drug development professionals, understanding the mechanism of action and experimental application of this compound is crucial for dissecting the complexities of smooth muscle cell signaling and identifying potential therapeutic targets for diseases characterized by smooth muscle dysfunction, such as asthma and hypertension.
References
- 1. Intracellular calcium signaling through the cADPR pathway is agonist specific in porcine airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Cyclic ADP-ribose contributes to contraction and Ca2+ release by M1 muscarinic receptor activation in coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic ADP-ribose requires CD38 to regulate the release of ATP in visceral smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic ADP-ribose requires CD38 to regulate the release of ATP in visceral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD38/cyclic ADP-ribose-mediated Ca2+ signaling contributes to airway smooth muscle hyper-responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of 8-Br-cADPR Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR) is a pivotal pharmacological tool for dissecting the intricate signaling pathways governed by its parent molecule, cyclic ADP-ribose (cADPR). As a membrane-permeant analog, this compound is primarily characterized as a competitive antagonist of cADPR, playing a crucial role in the modulation of intracellular calcium (Ca²⁺) homeostasis. This guide provides a comprehensive overview of the fundamental principles of this compound pharmacology, including its mechanism of action, primary molecular targets, and its effects on cellular signaling cascades. The information is presented to be a valuable resource for researchers in academia and industry.
Core Principles of this compound Pharmacology
This compound exerts its effects primarily by interfering with the binding of cADPR to its cellular targets, thereby modulating Ca²⁺ release from intracellular stores. Its actions are multifaceted and can be context-dependent, exhibiting characteristics of both a competitive and, in some instances, a partial antagonist.
Mechanism of Action
The principal mechanism of action for this compound is the competitive inhibition of cADPR-mediated Ca²⁺ release. cADPR is a second messenger that mobilizes Ca²⁺ from the endoplasmic/sarcoplasmic reticulum by gating ryanodine receptors (RyRs). This compound, by competing with cADPR for binding sites on the RyR channel complex, prevents or reduces the opening of these channels, thus attenuating the downstream Ca²⁺ signal.
Beyond its effects on RyRs, this compound has also been identified as an antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a non-selective cation channel activated by ADPR and potentially sensitized by cADPR.[1][2] This dual antagonism on both RyRs and TRPM2 channels makes this compound a valuable tool for distinguishing the relative contributions of these two pathways to Ca²⁺ signaling in various cell types.
Molecular Targets
-
Ryanodine Receptors (RyRs): The primary and most well-established targets of this compound are the ryanodine receptors. By blocking the action of cADPR at RyRs, this compound inhibits Ca²⁺-induced Ca²⁺ release (CICR), a fundamental process in cellular signaling. The interaction is thought to occur at the cADPR binding site on the RyR complex, which may involve accessory proteins like FK506-binding protein 12.6 (FKBP12.6).[3][4]
-
TRPM2 Ion Channels: this compound has been shown to inhibit TRPM2 channel activity.[2][5] The precise mechanism is still under investigation, with some evidence suggesting that this compound binds to the MHR1/2 domain of the channel.[6] It is important to note the ongoing debate about whether cADPR is a direct activator of TRPM2, and the potential for commercial preparations of this compound to be contaminated with 8-Br-ADPR, which is itself a TRPM2 antagonist.[7]
Quantitative Data on this compound Potency
The potency of this compound as a cADPR antagonist varies depending on the cell type, the specific isoform of the target receptor, and the experimental conditions. The following table summarizes some of the reported effective concentrations and inhibitory constants.
| Target/System | Cell Type/Preparation | Method | Potency (IC₅₀ or Effective Concentration) | Reference(s) |
| cADPR-induced Ca²⁺ release | Sea urchin egg homogenate | Ca²⁺-sensitive electrodes | IC₅₀ ≈ 1 µM | [8] |
| cADPR-induced Ca²⁺ release | Jurkat T-cells | Calcium imaging (Fura-2) | Partial inhibition at 100 µM | [9] |
| Agonist-induced Ca²⁺ oscillations | Duodenum myocytes | Calcium imaging (Fluo-4) | Significant reduction at 20 µM | [10] |
| Oxytocin-induced Ca²⁺ elevation | Human myometrial smooth muscle cells (PHM1) | Calcium imaging | 19% inhibition at 10 µM, 24% at 100 µM, 40% at 1 mM | [11] |
| Store-operated Ca²⁺ entry | Human myometrial cells | Calcium imaging | 80% inhibition at 100 µM | [3] |
| ACh-induced vasoconstriction | Bovine coronary arteries | Microperfusion | Significant attenuation (concentration not specified) | [12] |
Signaling Pathways Modulated by this compound
This compound is instrumental in elucidating several key Ca²⁺ signaling pathways.
The CD38/cADPR/RyR Signaling Pathway
This is the canonical pathway where this compound exerts its primary effect. The ectoenzyme CD38 synthesizes cADPR from NAD⁺. cADPR then binds to the RyR complex on the endoplasmic reticulum, often in conjunction with accessory proteins like FKBP12.6, leading to Ca²⁺ release. This compound competitively antagonizes cADPR at the RyR, blocking this release.
Caption: The CD38/cADPR/RyR signaling pathway and its inhibition by this compound.
Modulation of TRPM2 Channels
The role of cADPR in TRPM2 channel activation is complex and debated. Some studies suggest cADPR can directly activate or sensitize TRPM2 channels to its primary agonist, ADPR. This compound can inhibit TRPM2, providing a tool to investigate this pathway.
Caption: Modulation of the TRPM2 ion channel by ADPR, cADPR, and this compound.
Involvement in Store-Operated Calcium Entry (SOCE)
By modulating RyR-mediated store depletion, the cADPR pathway can indirectly influence store-operated calcium entry (SOCE). Depletion of ER Ca²⁺ stores is sensed by STIM1, which then activates ORAI1 channels in the plasma membrane, leading to Ca²⁺ influx. This compound, by preventing store depletion, can inhibit SOCE.[3]
Caption: Role of the cADPR/RyR pathway in regulating Store-Operated Calcium Entry (SOCE).
Detailed Experimental Protocols
Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes a general method for measuring changes in intracellular Ca²⁺ concentration in response to agonists and the inhibitory effect of this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM glucose, pH 7.4
-
This compound
-
Agonist of interest
-
Fluorescence microscopy system equipped for ratiometric imaging (e.g., excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips and grow to the desired confluency.
-
On the day of the experiment, wash the cells twice with HBS.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution: 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.
-
Incubate the cells in the loading solution for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.
-
After loading, wash the cells three times with HBS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in HBS.
-
-
This compound Pre-incubation:
-
Calcium Imaging:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Perfuse the cells with the agonist of interest (with or without this compound) and continue recording the fluorescence changes.
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular Ca²⁺ concentration.
-
Experimental Workflow:
Caption: Experimental workflow for intracellular calcium imaging with Fura-2 AM and this compound.
In Vivo Mouse Model of Renal Ischemia-Reperfusion Injury
This protocol outlines a general procedure for inducing renal ischemia-reperfusion injury (IRI) in mice and administering this compound to assess its protective effects.[5][13][14]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, micro-serrefine clamps)
-
This compound solution in sterile saline
-
Saline solution
-
Sutures
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse via intraperitoneal (i.p.) injection of the anesthetic cocktail.
-
Shave the abdominal area and disinfect with an appropriate antiseptic solution.
-
Make a midline laparotomy to expose the kidneys.
-
-
Ischemia Induction:
-
Carefully isolate the renal pedicles (artery and vein).
-
Occlude the renal pedicles with micro-serrefine clamps to induce ischemia. The duration of ischemia can be varied (e.g., 30-45 minutes) to modulate the severity of the injury.
-
-
This compound Administration:
-
This compound can be administered via i.p. injection at a specified dose (e.g., 1-10 mg/kg) at a set time point before, during, or after the ischemic period. The exact timing and dosage should be optimized for the specific study. For example, a study on renal IRI used an i.p. injection of this compound.[5]
-
-
Reperfusion:
-
After the ischemic period, remove the clamps to allow reperfusion of the kidneys.
-
Close the abdominal incision with sutures.
-
-
Post-operative Care and Analysis:
-
Provide post-operative care, including analgesia and hydration.
-
At a predetermined time point after reperfusion (e.g., 24-48 hours), euthanize the mice and collect blood and kidney tissue for analysis (e.g., serum creatinine, BUN, histology, gene expression).
-
Experimental Workflow:
Caption: Workflow for a mouse model of renal ischemia-reperfusion injury with this compound treatment.
Conclusion
This compound is an indispensable tool for the study of cADPR-mediated Ca²⁺ signaling. Its ability to antagonize both RyRs and TRPM2 channels allows for the detailed investigation of their respective roles in a multitude of cellular processes. A thorough understanding of its pharmacology, including its potency and mechanism of action in different cellular contexts, is crucial for the accurate interpretation of experimental results. This guide provides a foundational understanding and practical protocols to aid researchers in effectively utilizing this compound in their studies of Ca²⁺ homeostasis and cellular signaling.
References
- 1. CD38-Cyclic ADP-Ribose Signal System in Physiology, Biochemistry, and Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CD38–Cyclic ADP-Ribose Signal System in Physiology, Biochemistry, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic ADP-ribose binds to FK506-binding protein 12.6 to release Ca2+ from islet microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EMDB-20482: Human TRPM2 bound to this compound and calcium - Yorodumi [pdbj.org]
- 7. cADPR Does Not Activate TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of FKBP12.6 in cADPR-induced activation of reconstituted ryanodine receptors from arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclic ADP-ribose contributes to contraction and Ca2+ release by M1 muscarinic receptor activation in coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for 8-Br-cADPR application
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-cyclic ADP-ribose (8-Br-cADPR) is a cell-permeant and potent antagonist of cyclic ADP-ribose (cADPR). It is a valuable pharmacological tool for investigating the role of the cADPR signaling pathway in intracellular calcium mobilization.[1][2][3] cADPR is a second messenger that elicits calcium release from intracellular stores, primarily through the activation of ryanodine receptors (RyRs).[4] this compound is also recognized as an antagonist of the TRPM2 ion channel, which is involved in calcium influx.[5][6] These application notes provide detailed protocols for the use of this compound in studying calcium signaling pathways.
Mechanism of Action
This compound competitively inhibits the action of cADPR at its binding sites, thereby blocking cADPR-mediated calcium release from the endoplasmic reticulum via RyRs.[1][7] Additionally, it has been shown to inhibit the TRPM2 ion channel, which is activated by ADPR and can be sensitized by cADPR, thus affecting calcium influx from the extracellular space.[5][6][8]
Data Presentation
The following tables summarize the quantitative data regarding the application and effects of this compound from various experimental studies.
Table 1: Effective Concentrations of this compound in Cellular Assays
| Cell Type | Agonist/Stimulus | This compound Concentration | Observed Effect | Reference |
| Porcine Airway Smooth Muscle Cells | Acetylcholine (ACh), Endothelin-1 (ET-1) | 100 µM | Significant attenuation of [Ca2+]i responses | [9] |
| Rat Duodenum Myocytes (permeabilized) | Acetylcholine (ACh) | 20 µM | Significant reduction of the first Ca2+ peak and suppression of Ca2+ oscillations | [10] |
| Human Myometrial Smooth Muscle Cells (PHM1) | Oxytocin, PGF2α, ET-1 | 100 µM | Attenuation of agonist-induced [Ca2+]i elevation by 20-46% | [11] |
| Human Myometrial Smooth Muscle Cells (PHM1) | Oxytocin (100 nM) | 10 µM, 100 µM, 1 mM | 19%, 24%, and 40% inhibition of net [Ca2+]i elevation, respectively | [11] |
| Jurkat T-cells | 8-Br-N1-cIDPR (cADPR agonist) | 500 µM | Partial inhibition of Ca2+ release and full inhibition of Ca2+ entry | [12] |
| Rat Hippocampus (in vivo) | Ropivacaine-induced convulsion | Intracerebroventricular injection | Alleviation of convulsions | [13] |
| DRG Sensory Neurons | Paclitaxel | 0.1 µM (8-Br-7-CH-cADPR) | Significant decrease in paclitaxel-induced axon degeneration | [14][15] |
Table 2: Inhibitory Constants of this compound
| Target | Preparation | IC50 Value | Reference |
| cADPR-induced Ca2+ release | Sea urchin egg homogenates | 1.7 µM | [16] |
| cADPR action on ryanodine receptor | Oocyte system | ~1.7 µM | [17] |
| TRPM2 channel (inhibited by 8-Br-ADPR, a potential hydrolytic product) | --- | ~300 µM | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Protect from light.
Protocol 2: Inhibition of Agonist-Induced Calcium Release in Adherent Cells
This protocol describes the use of this compound to investigate its effect on calcium signaling in response to an agonist in adherent cells, such as smooth muscle cells or neuronal cell lines.
Materials:
-
Adherent cells cultured on glass coverslips or in 96-well black-walled, clear-bottom plates
-
This compound stock solution (1-10 mM in DMSO)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Agonist of interest
-
Fluorescence microscope or plate reader capable of ratiometric calcium imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Procedure:
-
Cell Culture: Plate the cells at an appropriate density on the chosen imaging substrate and allow them to adhere and grow to the desired confluency (typically 70-90%).
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. For a final concentration of 2-5 µM Fura-2 AM, dilute the Fura-2 AM stock (typically 1 mM in DMSO) and Pluronic F-127 (to a final concentration of 0.02-0.04%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
-
-
De-esterification: After loading, wash the cells twice with fresh HBSS to remove extracellular Fura-2 AM. Incubate the cells in HBSS for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
This compound Incubation:
-
Prepare the desired working concentration of this compound in HBSS by diluting the stock solution. A typical starting concentration is 100 µM.[9][11] A concentration range from 10 µM to 500 µM can be tested depending on the cell type and experimental goals.[11][12]
-
Incubate the Fura-2 loaded cells with the this compound solution for 15-30 minutes prior to agonist stimulation.
-
-
Calcium Imaging:
-
Mount the coverslip or plate onto the fluorescence imaging system.
-
Establish a baseline fluorescence recording for a few minutes.
-
Add the agonist of interest and record the changes in intracellular calcium concentration by measuring the ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380).
-
Compare the agonist-induced calcium response in cells pre-treated with this compound to control cells (treated with vehicle, e.g., DMSO).
-
Quantify parameters such as the peak amplitude of the calcium transient and the area under the curve.
-
Mandatory Visualizations
cADPR Signaling Pathway
Caption: The cADPR signaling pathway and points of inhibition by this compound.
Experimental Workflow for this compound Application
Caption: Experimental workflow for assessing the effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. From eggs to hearts: what is the link between cyclic ADP-ribose and ryanodine receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound,a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury-MedSci.cn [medsci.cn]
- 7. [Physiological role of cyclic ADP-ribose as a novel endogenous agonist of ryanodine receptor in adrenal chromaffin cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 9. Intracellular calcium signaling through the cADPR pathway is agonist specific in porcine airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of CD38/Cyclic ADP-ribose Pathway Protects Rats against Ropivacaine-induced Convulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. rupress.org [rupress.org]
- 16. caymanchem.com [caymanchem.com]
- 17. The role of ryanodine receptors in the cyclic ADP ribose modulation of the M-like current in rodent m1 muscarinic receptor-transformed NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Permeability and Loading of 8-Br-cADPR
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR) is a stable and cell-permeable analog of cyclic ADP-ribose (cADPR).[1] It primarily functions as a competitive antagonist of cADPR, a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic and sarcoplasmic reticulum stores.[2] this compound is widely utilized in cellular and tissue studies to investigate the physiological and pathological roles of the cADPR/Ca²⁺ signaling pathway.[1] This molecule has been instrumental in elucidating the involvement of cADPR in various cellular processes, including smooth muscle contraction, insulin secretion, and neuronal signaling.[1][3][4]
These application notes provide detailed protocols for the utilization of this compound, with a focus on its cell permeability and loading procedures, alongside quantitative data from various studies and visualizations of the relevant signaling pathways and experimental workflows.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀BrN₅O₁₃P₂ | [5][6] |
| Molecular Weight | 620.20 g/mol | [5] |
| CAS Number | 151898-26-9 | [5] |
| Purity | ≥85-95% (HPLC) | [6] |
| Appearance | White lyophilized powder | |
| Solubility | Soluble in water (e.g., 5 mg/mL) | |
| Storage | -20°C to -80°C | [1] |
Mechanism of Action
This compound acts as an antagonist at the cADPR binding site, which is often associated with ryanodine receptors (RyRs) on the sarcoplasmic/endoplasmic reticulum. By blocking the action of endogenous cADPR, it inhibits the release of Ca²⁺ from these intracellular stores.[2][7] Some studies also suggest its role as an antagonist of the TRPM2 ion channel.[8][9][10]
Signaling Pathway
The following diagram illustrates the role of this compound in the cADPR-mediated calcium signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. On a Magical Mystery Tour with 8-Bromo-Cyclic ADP-Ribose: From All-or-None Block to Nanojunctions and the Cell-Wide Web - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-bromo-Cyclic ADP-Ribose | C15H20BrN5O13P2 | CID 44134590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Determining Optimal 8-Br-cADPR Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-cyclic adenosine diphosphate-ribose (8-Br-cADPR) is a cell-permeant antagonist of cyclic ADP-ribose (cADPR). cADPR is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum via ryanodine receptors (RyRs).[1][2] By competitively inhibiting the action of cADPR, this compound serves as an invaluable tool for investigating the role of the cADPR/RyR signaling pathway in a multitude of cellular processes, including muscle contraction, neurotransmission, and cell proliferation.[1][3] These application notes provide detailed protocols for determining the optimal concentration of this compound for use in cell culture experiments, ensuring maximal inhibitory effect with minimal cytotoxicity.
Mechanism of Action
This compound acts as a competitive antagonist at the cADPR binding site on ryanodine receptors.[3] cADPR, synthesized from NAD⁺ by enzymes like CD38, normally binds to RyRs, triggering the release of Ca²⁺ from intracellular stores. This compound, due to its structural similarity to cADPR, binds to the same site on RyRs but fails to activate the channel. This competitive inhibition prevents cADPR-mediated Ca²⁺ release, thereby attenuating downstream cellular responses dependent on this signaling pathway.
Data Presentation: Efficacy of this compound in Various Cell Types
The following table summarizes the effective concentrations of this compound and the observed inhibition of Ca²⁺ signaling in different cell culture models. This data can serve as a starting point for designing dose-response experiments in novel cell systems.
| Cell Type | Agonist/Stimulus | This compound Concentration | Incubation Time | Observed Inhibition of Ca²⁺ Response | Reference |
| Human Myometrial Smooth Muscle (PHM1) | Oxytocin (100 nM) | 100 µM | 15 min | ~30% | [1] |
| Human Myometrial Smooth Muscle (PHM1) | PGF2α (100 nM) | 100 µM | 15 min | ~20-46% | [1] |
| Human Myometrial Smooth Muscle (PHM1) | Endothelin-1 (100 nM) | 100 µM | 15 min | ~20-46% | [1] |
| Porcine Airway Smooth Muscle | Acetylcholine | 100 µM | Not Specified | Significant attenuation | [4] |
| Porcine Airway Smooth Muscle | Endothelin-1 | 100 µM | Not Specified | Significant attenuation | [4] |
| Rat Duodenum Myocytes (permeabilized) | Acetylcholine (1 µM) | 20 µM | 5 min | Significant reduction in Ca²⁺ peak and suppression of oscillations | [5] |
| Human Airway Smooth Muscle | Acetylcholine, Bradykinin, Thrombin | Not Specified | Not Specified | Significant attenuation | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for agonist-induced calcium mobilization in a specific cell line.
Materials:
-
Cells of interest cultured on appropriate plates or coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Agonist of interest (to stimulate cADPR-mediated Ca²⁺ release)
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM)
-
Pluronic F-127
-
Balanced salt solution (e.g., HBSS or Tyrode's solution)
-
DMSO (vehicle control)
-
Fluorescence plate reader or microscope capable of ratiometric imaging
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in balanced salt solution).
-
Remove the culture medium from the cells and wash once with the balanced salt solution.
-
Add the Fura-2 AM loading solution to each well and incubate at 37°C for 30-60 minutes.
-
Wash the cells twice with the balanced salt solution to remove extracellular dye.
-
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in the balanced salt solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation with this compound: Add the different concentrations of this compound or vehicle control to the respective wells. Incubate for 15-30 minutes at room temperature or 37°C.
-
Measurement of Baseline Fluorescence: Measure the baseline fluorescence ratio of Fura-2 (Excitation at 340 nm and 380 nm, Emission at ~510 nm) before adding the agonist.
-
Agonist Stimulation and Data Acquisition:
-
Add the agonist of interest at a predetermined effective concentration to all wells simultaneously using a multi-channel pipette or injector.
-
Immediately begin recording the fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence ratio (peak response - baseline) for each well.
-
Normalize the data to the vehicle-treated control wells (set as 100% response).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Assessing Cytotoxicity of this compound (MTT Assay)
It is crucial to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at concentrations equal to and exceeding those planned for the functional assays.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent or Triton X-100). Also, include wells with medium only for background measurement.
-
Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubate for a period relevant to the planned functional experiments (e.g., 24 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells) from all other readings.
-
Calculate the percentage of cell viability for each concentration by normalizing the absorbance values to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the this compound concentration. A significant decrease in viability indicates cytotoxicity.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively determine and utilize the optimal concentration of this compound in their cell culture experiments. By following a systematic approach of dose-response analysis and cytotoxicity assessment, investigators can confidently employ this compound to elucidate the intricate roles of cADPR-mediated calcium signaling in various physiological and pathological processes.
References
- 1. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On a Magical Mystery Tour with 8-Bromo-Cyclic ADP-Ribose: From All-or-None Block to Nanojunctions and the Cell-Wide Web - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of 8-Br-cADPR in Studying Renal Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal ischemia-reperfusion injury (IRI) is a major cause of acute kidney injury (AKI), characterized by a complex pathophysiology involving oxidative stress, inflammation, and apoptosis. Cyclic ADP-ribose (cADPR) has been identified as a key second messenger in calcium signaling pathways that contribute to cellular damage during IRI. 8-Bromo-cyclic ADP-ribose (8-Br-cADPR) is a potent and cell-permeable antagonist of cADPR, making it a valuable tool for investigating the role of the cADPR signaling pathway in renal IRI and for exploring potential therapeutic interventions. This document provides detailed application notes and protocols for utilizing this compound in the study of renal ischemia-reperfusion injury.
Mechanism of Action
This compound exerts its protective effects in renal IRI primarily by acting as an antagonist of the cADPR-mediated calcium release and as an inhibitor of the transient receptor potential melastatin-2 (TRPM2) ion channel.[1] During ischemia-reperfusion, increased oxidative stress leads to the activation of CD38, an enzyme that synthesizes cADPR.[1] Elevated cADPR levels, along with other factors like hydrogen peroxide, activate TRPM2 channels, leading to an influx of calcium and sodium ions.[2] This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of apoptotic pathways (such as caspase-3), and the release of pro-inflammatory cytokines, all of which contribute to renal tissue damage.[1][3] By blocking these pathways, this compound helps to mitigate the inflammatory response, reduce oxidative stress, and inhibit apoptosis, thereby preserving renal function and structure.[4]
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of renal ischemia-reperfusion injury based on findings from preclinical studies.
Table 1: Effect of this compound on Renal Function Markers
| Parameter | Ischemia-Reperfusion (IR) Group | IR + this compound Group | Effect of this compound |
| Serum Creatinine | Significantly Increased | Significantly Decreased | Attenuation of renal dysfunction |
| Blood Urea Nitrogen (BUN) | Significantly Increased | Significantly Decreased | Improvement in renal filtration |
Data presented in this table is a qualitative summary based on the findings of Guler et al. (2018), which reported a significant decrease in urea and creatinine levels in the groups treated with this compound following renal ischemia-reperfusion injury.
Table 2: Effect of this compound on Inflammatory and Oxidative Stress Markers
| Parameter | Ischemia-Reperfusion (IR) Group | IR + this compound Group | Effect of this compound |
| CD38 Levels | Increased | Decreased | Reduction in cADPR synthesis |
| cADPR Levels | Increased | Decreased | Blockade of the signaling molecule |
| TNF-α Levels | Increased | Decreased | Attenuation of pro-inflammatory response |
| IL-1β Levels | Increased | Decreased | Reduction of inflammatory signaling |
| Myeloperoxidase (MPO) | Increased | Decreased | Inhibition of neutrophil infiltration |
| Hydrogen Peroxide | Increased | Decreased | Reduction in oxidative stress |
| Catalase Activity | Decreased | Increased | Enhancement of antioxidant defense |
This table provides a qualitative summary of the effects of this compound as reported by Guler et al. (2018), where treatment with this compound led to a decrease in inflammatory and oxidative stress markers that are typically elevated in renal IRI.
Table 3: Effect of this compound on Histopathological and Apoptotic Markers
| Parameter | Ischemia-Reperfusion (IR) Group | IR + this compound Group | Effect of this compound |
| Renal Damage Score | High | Reduced | Amelioration of tubular necrosis and cast formation |
| Caspase-3 Expression | Increased | Reduced | Inhibition of apoptosis |
| TRPM2 Expression | Increased | Reduced | Downregulation of the ion channel |
The information in this table is a qualitative representation of the findings from Guler et al. (2018), which indicated that this compound treatment reduced histopathological damage and the expression of apoptotic and TRPM2 markers in the kidney following ischemia-reperfusion.
Experimental Protocols
Protocol 1: In Vivo Model of Renal Ischemia-Reperfusion Injury in Rats
This protocol describes the induction of bilateral renal ischemia-reperfusion injury in rats, a commonly used model to study AKI.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Heating pad to maintain body temperature
-
Surgical instruments (scissors, forceps, microvascular clamps)
-
Suture materials
-
0.9% sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Place the rat in a supine position on a heating pad to maintain its body temperature at 37°C.
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Gently move the intestines to expose both kidneys.
-
Carefully dissect the renal pedicles, which contain the renal artery and vein.
-
Occlude both renal pedicles with non-traumatic microvascular clamps to induce ischemia. The duration of ischemia is typically 45-60 minutes.
-
After the ischemic period, remove the clamps to allow reperfusion.
-
Suture the abdominal muscle and skin layers.
-
Administer a subcutaneous injection of sterile saline for fluid resuscitation.
-
Allow the animals to recover with free access to food and water. Reperfusion is typically allowed for 24 hours before sample collection.
Administration of this compound:
-
This compound is typically administered intraperitoneally (i.p.). A common dosage used in in vivo studies is in the range of 5-20 nmol per animal.[5] The optimal dose should be determined through dose-response studies.
-
The timing of administration is crucial. This compound can be administered before the induction of ischemia (pre-treatment) or at the onset of reperfusion.
Protocol 2: Measurement of Renal Function Markers
Materials:
-
Blood collection tubes
-
Centrifuge
-
Commercial assay kits for creatinine and BUN
Procedure:
-
At the end of the reperfusion period, collect blood samples via cardiac puncture or from the abdominal aorta.
-
Allow the blood to clot and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Measure the serum creatinine and BUN levels using commercially available colorimetric assay kits according to the manufacturer's instructions.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
Materials:
-
Rat-specific ELISA kits for TNF-α and IL-1β
-
Microplate reader
Procedure:
-
Use the serum samples collected as described in Protocol 2.
-
Perform the ELISA for TNF-α and IL-1β according to the manufacturer's protocols provided with the kits.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 4: Myeloperoxidase (MPO) Activity Assay
Materials:
-
Kidney tissue homogenates
-
MPO assay kit
Procedure:
-
Harvest the kidneys at the end of the experiment and homogenize a portion of the tissue in an appropriate buffer.
-
Centrifuge the homogenate to obtain the supernatant.
-
Measure the MPO activity in the supernatant using a commercial MPO activity assay kit, which typically involves a colorimetric reaction.
Protocol 5: Histopathological Examination
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and eosin (H&E) stains
-
Light microscope
Procedure:
-
Fix the harvested kidneys in 10% neutral buffered formalin.
-
Process the tissues and embed them in paraffin.
-
Cut 4-5 µm thick sections using a microtome.
-
Stain the sections with H&E.
-
Examine the stained sections under a light microscope to assess the degree of tubular necrosis, cast formation, and other signs of renal damage. A semi-quantitative scoring system (e.g., Jablonski's grading) can be used for a more objective assessment.[6][7]
Protocol 6: Immunohistochemistry for Caspase-3 and TRPM2
Materials:
-
Paraffin-embedded kidney sections
-
Primary antibodies against cleaved caspase-3 and TRPM2
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) complex
-
DAB chromogen
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinize and rehydrate the kidney sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary antibodies for cleaved caspase-3 or TRPM2.
-
Apply the biotinylated secondary antibody followed by the streptavidin-HRP complex.
-
Develop the signal using a DAB chromogen, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Examine the sections under a light microscope to assess the expression and localization of caspase-3 and TRPM2.
Visualizations
Signaling Pathway of this compound in Renal IRI
Caption: Signaling pathway of this compound in mitigating renal ischemia-reperfusion injury.
Experimental Workflow for Studying this compound in Renal IRI
Caption: Experimental workflow for evaluating the efficacy of this compound in a rat model of renal IRI.
References
- 1. An Overview of Ischemia–Reperfusion Injury: Review on Oxidative Stress and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathological Mechanisms Induced by TRPM2 Ion Channels Activation in Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-3 Is a Pivotal Regulator of Microvascular Rarefaction and Renal Fibrosis after Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of CD38/Cyclic ADP-ribose Pathway Protects Rats against Ropivacaine-induced Convulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Early monitoring of acute tubular necrosis in the rat kidney by 23Na-MRI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 8-Br-cADPR as a Pharmacological Tool for Investigating Axon Degeneration
References
- 1. cADPR induced calcium influx mediates axonal degeneration caused by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of SARM1 targeting an allosteric cysteine in the autoregulatory ARM domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Sarm1 activation produces cADPR to increase intra-axonal Ca++ and promote axon degeneration in PIPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wallerian degeneration as a therapeutic target in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Release, neuronal effects and removal of extracellular β-nicotinamide adenine dinucleotide (β-NAD+) in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NAD+ in Brain Aging and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sarm1 activation produces cADPR to increase intra-axonal Ca++ and promote axon degeneration in PIPN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Quantitative and semi-quantitative measurements of axonal degeneration in tissue and primary neuron cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 8-Br-cADPR in T-lymphocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclic ADP-ribose (cADPR) is a crucial second messenger that regulates intracellular calcium ([Ca2+]i) signaling in various cell types, including T-lymphocytes.[1][2] In these immune cells, cADPR is integral to sustained calcium signaling following T-cell receptor (TCR) engagement, which is essential for T-cell activation, proliferation, and effector functions.[1][3] The enzyme CD38, a transmembrane glycoprotein, is a major source of cADPR, catalyzing it from NAD+.[4][5] The cADPR produced then binds to and activates Ryanodine Receptors (RyRs) on the endoplasmic reticulum, causing the release of stored calcium.[1][6] This initial release contributes to the depletion of ER calcium stores, which in turn activates store-operated calcium entry (SOCE) and ensures the sustained elevation of cytosolic calcium required for downstream signaling events.[3][7]
8-bromo-cyclic ADP-ribose (8-Br-cADPR) is a membrane-permeable and stable analog of cADPR. It is widely used as a competitive antagonist to probe the functional significance of the cADPR signaling pathway.[3][8] By inhibiting cADPR-mediated effects, this compound allows researchers to dissect the specific contribution of this pathway to T-cell physiology and pathophysiology, including immune responses in cancer and autoimmune diseases.[8] These application notes provide detailed protocols for utilizing this compound to study calcium mobilization, cell proliferation, and cytokine release in T-lymphocytes.
Signaling Pathway of cADPR in T-Lymphocytes
The activation of the T-cell receptor (TCR)/CD3 complex initiates a signaling cascade that leads to the activation of an ADP-ribosyl cyclase, such as CD38.[1] This enzyme synthesizes cADPR, which then binds to Ryanodine Receptors (RyR3 in T-cells) on the endoplasmic reticulum (ER), triggering the release of Ca2+ into the cytosol.[1] This process contributes to store-operated calcium entry (SOCE), leading to a sustained Ca2+ signal that is critical for the activation of transcription factors (e.g., NFAT) and subsequent T-cell responses.[3][7] this compound acts as an antagonist at the RyR, blocking this Ca2+ release.
References
- 1. Regulation of calcium signalling in T lymphocytes by the second messenger cyclic ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of calcium signalling in T lymphocytes by the second messenger cyclic ADP-ribose [ideas.repec.org]
- 3. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD38: a new paradigm in lymphocyte activation and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CD38: T Cell Immuno-Metabolic Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. CD38–RyR2 axis–mediated signaling impedes CD8+ T cell response to anti-PD1 therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Br-cADPR: A Potent Antagonist of cADPR-induced Ca2+ Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular Ca2+ from the endoplasmic reticulum, playing a significant role in a myriad of cellular processes.[1] The CD38/cADPR signaling pathway is integral to these processes.[2] 8-Bromo-cyclic ADP-ribose (8-Br-cADPR) is a stable and cell-permeable analog of cADPR that acts as a potent antagonist, effectively blocking cADPR-induced Ca2+ release.[3][4][5] This makes it an invaluable tool for investigating the physiological and pathological roles of the cADPR signaling pathway. Additionally, this compound has been identified as an antagonist of the TRPM2 ion channel.[6][7][8] These application notes provide detailed protocols for the use of this compound to inhibit cADPR-mediated Ca2+ release in both intact and permeabilized cells.
Product Information
| Property | Value |
| Full Name | 8-Bromo-cyclic adenosine diphosphate ribose |
| CAS Number | 151898-26-9 |
| Molecular Formula | C₁₅H₂₀BrN₅O₁₃P₂ |
| Molecular Weight | 620.2 g/mol |
| Appearance | White lyophilized powder |
| Solubility | Soluble in water (e.g., 5 mg/mL)[9] |
| Storage | Store at -20°C or -80°C for long-term stability (≥ 2 years)[3][9] |
Mechanism of Action
This compound competitively inhibits the binding of cADPR to its receptor, the ryanodine receptor (RyR), on the endoplasmic reticulum membrane.[10] This prevents the cADPR-mediated opening of the RyR Ca2+ channel, thereby blocking the release of Ca2+ from intracellular stores. Modifications at the 8-position of the adenine ring do not hinder the binding to the receptor but abolish the ability to activate the Ca2+ release mechanism.[10]
Signaling Pathway
The following diagram illustrates the cADPR signaling pathway and the inhibitory action of this compound.
Quantitative Data: Effective Concentrations of this compound
The effective concentration of this compound can vary depending on the cell type and experimental conditions. The following table summarizes reported effective concentrations and IC₅₀ values.
| Cell Type/System | Agonist/Stimulus | Effective Concentration of this compound | Observed Effect | Citation |
| Sea urchin egg homogenates | cADPR | IC₅₀: 1.7 µM | Blocks cADPR-evoked Ca2+ release | [3] |
| Human myometrial (PHM1) cells | Oxytocin (100 nM) | 10 µM - 1 mM | Inhibition of net [Ca²⁺]i elevation (19-40%) | [11] |
| Porcine airway smooth muscle cells | Acetylcholine, Endothelin-1 | 100 µM | Significant attenuation of [Ca²⁺]i responses | [12] |
| Rat duodenum myocytes (permeabilized) | Acetylcholine (1 µM) | 20 µM | Significant reduction in Ca2+ peak and suppression of oscillations | [13] |
| Guinea pig ventricular myocytes | cADPR (5 µM) | 50 µM | ~35% reduction in contraction | [14] |
| Human T-lymphoma (Jurkat) cells | 8-Br-N¹-cIDPR (cADPR agonist) | 500 µM | Inhibition of Ca2+ entry | [1] |
| Dorsal Root Ganglion (DRG) axons | Paclitaxel | 0.1 µM - 10 µM | Concentration-dependent decrease in axon degeneration | [15] |
| Rat hippocampus | Ropivacaine | 5, 10, 20 nmol (intraventricular) | Reduced cADPR levels and alleviated convulsions | [16] |
Experimental Protocols
Protocol 1: Inhibition of Agonist-Induced Ca2+ Release in Intact Cells
This protocol describes the use of this compound to block Ca2+ release induced by a physiological agonist in intact cells, using the fluorescent Ca2+ indicator Fura-2 AM.
Materials:
-
This compound
-
Fura-2 AM
-
Pluronic F-127
-
Probenecid (optional)
-
HEPES-Buffered Saline (HBS): NaCl, KCl, MgCl₂, CaCl₂, HEPES, Glucose. Adjust pH to 7.4.
-
Cell culture medium
-
Agonist of interest
-
Vehicle control (e.g., DMSO or buffer used to dissolve agonist)
-
Black, clear-bottom 96-well plates or coverslips for microscopy
-
Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 505 nm)
Procedure:
-
Cell Preparation:
-
Seed cells onto black, clear-bottom 96-well plates or on coverslips to achieve 80-90% confluency on the day of the experiment.[17]
-
Allow cells to adhere and grow under standard culture conditions.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a stock solution (e.g., 10-100 mM) by dissolving this compound in sterile, nuclease-free water. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Fura-2 AM Loading Buffer: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in HBS. To aid solubilization, first dissolve Fura-2 AM in a small amount of DMSO, then mix with an equal volume of 20% Pluronic F-127 before diluting into the final buffer volume. Probenecid (1-2.5 mM) can be included to inhibit dye extrusion.[17][18]
-
-
Cell Loading with Fura-2 AM:
-
Wash cells once with HBS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.[3][18]
-
After incubation, wash the cells twice with HBS to remove extracellular dye.
-
Add fresh HBS and allow cells to rest for at least 20 minutes at room temperature to ensure complete de-esterification of the dye.[17]
-
-
Inhibition with this compound:
-
Prepare working solutions of this compound in HBS at various concentrations (e.g., 10 µM, 100 µM, 500 µM).
-
Replace the HBS with the this compound solutions. For control wells, add HBS with the vehicle used for the this compound stock.
-
Pre-incubate the cells with this compound for a period of 15 to 60 minutes.[8][11] This time should be optimized for the specific cell type.
-
-
Measurement of Intracellular Ca2+:
-
Place the plate or coverslip into the fluorescence imaging system.
-
Begin recording the baseline fluorescence ratio (F340/F380).
-
Add the agonist of interest to the wells to induce Ca2+ release. For a negative control, add the vehicle.
-
Continue recording the fluorescence ratio to measure the change in intracellular Ca2+ concentration.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths (340 nm/380 nm).
-
Normalize the data to the baseline fluorescence before agonist addition.
-
Compare the peak Ca2+ response in cells pre-treated with this compound to the control cells (no this compound) to determine the percentage of inhibition.
-
Protocol 2: Direct Inhibition of cADPR-Induced Ca2+ Release in Permeabilized Cells
This protocol is for directly assessing the inhibitory effect of this compound on cADPR-induced Ca2+ release, which requires permeabilizing the cell membrane to allow cADPR and this compound access to the cytosol.[19]
Materials:
-
This compound
-
cADPR
-
Permeabilizing agent (e.g., Saponin, Digitonin)
-
Intracellular-like buffer (high K+, low Na+, low Ca2+, with EGTA to buffer Ca2+)
-
Fluorescent Ca2+ indicator for low Ca2+ concentrations (e.g., Fluo-4, Calcium Green)
-
ATP and a regenerating system (e.g., creatine phosphate and creatine kinase) to support ER Ca2+ uptake
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them in a Ca2+-free buffer.
-
Resuspend the cells in the intracellular-like buffer.
-
-
Cell Permeabilization:
-
Add a low concentration of a permeabilizing agent (e.g., 10-50 µg/mL saponin) to the cell suspension. The optimal concentration should be determined empirically to permeabilize the plasma membrane without damaging the endoplasmic reticulum.
-
Incubate for a short period (e.g., 5-10 minutes) on ice.
-
Wash the permeabilized cells to remove the permeabilizing agent.
-
-
Loading with Ca2+ Indicator:
-
Add the salt form of the Ca2+ indicator (e.g., Fluo-4 pentapotassium salt) to the permeabilized cell suspension.
-
-
Ca2+ Release Assay:
-
Transfer the permeabilized cell suspension to a cuvette for a fluorometer or to a plate for a plate reader.
-
Add ATP and the regenerating system to allow the endoplasmic reticulum to sequester Ca2+.
-
Monitor the fluorescence until a stable baseline is achieved, indicating that the ER Ca2+ stores are loaded.
-
Add this compound at the desired concentration and incubate for 5-15 minutes. For the control group, add buffer.
-
Add cADPR to induce Ca2+ release and record the change in fluorescence.
-
-
Data Analysis:
-
Measure the peak fluorescence change after the addition of cADPR.
-
Compare the response in the presence and absence of this compound to quantify the inhibition.
-
Experimental Workflow and Controls
The following diagram outlines a typical experimental workflow for studying the effect of this compound.
Essential Controls:
-
Negative Control: Cells treated with the vehicle (the solvent for this compound and the agonist) to establish the baseline Ca2+ level and ensure that the vehicles themselves do not elicit a response.
-
Positive Control: Cells treated with the agonist of interest without this compound pre-incubation to establish the maximum Ca2+ release response.
-
Antagonist Specificity Control: To ensure that this compound is specifically blocking the cADPR pathway, one can use an agonist that induces Ca2+ release through a different pathway (e.g., an IP₃-generating agonist) and observe if this compound has any effect.
-
Cell Viability Control: It is important to ensure that the concentrations of this compound used are not cytotoxic. This can be assessed using standard viability assays (e.g., Trypan Blue exclusion, MTT assay).
Troubleshooting
| Problem | Possible Cause | Solution |
| No inhibition observed | This compound concentration is too low. | Perform a dose-response curve to determine the optimal inhibitory concentration. |
| Pre-incubation time is too short. | Increase the pre-incubation time (e.g., up to 60 minutes). | |
| The Ca2+ release is not mediated by cADPR. | Use an alternative agonist known to signal through the cADPR pathway or use permeabilized cells with direct cADPR application. | |
| High background fluorescence | Incomplete removal of extracellular Fura-2 AM. | Ensure thorough washing after dye loading. |
| Cell death. | Check cell viability and reduce dye or antagonist concentration if necessary. | |
| Variable results | Inconsistent cell density or health. | Standardize cell seeding and ensure healthy, sub-confluent cultures. |
| Inconsistent incubation times or temperatures. | Strictly adhere to the optimized protocol timings and temperatures. | |
| Instability of reagents. | Prepare fresh working solutions and avoid repeated freeze-thaw cycles of stock solutions. |
Conclusion
This compound is a powerful and specific tool for dissecting the role of the cADPR signaling pathway in cellular calcium homeostasis. By following the detailed protocols and considering the appropriate controls outlined in these application notes, researchers can effectively utilize this antagonist to investigate the intricate mechanisms of cADPR-mediated Ca2+ signaling in health and disease.
References
- 1. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. hellobio.com [hellobio.com]
- 4. scbt.com [scbt.com]
- 5. who.int [who.int]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evidence of a role for cyclic ADP-ribose in long-term synaptic depression in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD38–RyR2 axis–mediated signaling impedes CD8+ T cell response to anti-PD1 therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnesium ions but not ATP inhibit cyclic ADP-ribose-induced calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Actions of cADP-ribose and its antagonists on contraction in guinea pig isolated ventricular myocytes. Influence of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sarm1 activation produces cADPR to increase intra-axonal Ca++ and promote axon degeneration in PIPN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of CD38/Cyclic ADP-ribose Pathway Protects Rats against Ropivacaine-induced Convulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. Measuring Ca2+ release evoked by cyclic adp-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 8-Br-cADPR Effects on Ryanodine Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the effects of 8-Bromo-cyclic adenosine diphosphate-ribose (8-Br-cADPR), a known antagonist of cyclic ADP-ribose (cADPR), on the function of ryanodine receptors (RyRs). The following methodologies are essential for characterizing the inhibitory properties of this compound and similar molecules in the context of intracellular calcium signaling.
Introduction to this compound and Ryanodine Receptors
Ryanodine receptors are a class of intracellular calcium channels found primarily in the sarcoplasmic and endoplasmic reticulum of various cell types. They play a crucial role in calcium-induced calcium release (CICR). Cyclic ADP-ribose (cADPR) is an endogenous second messenger that can activate RyRs, leading to the release of calcium from intracellular stores.[1][2][3][4] this compound is a cell-permeant analog of cADPR that acts as a competitive antagonist, inhibiting the action of cADPR on RyRs.[5][6] Understanding the interaction between this compound and RyRs is vital for dissecting the cADPR signaling pathway and for the development of therapeutic agents targeting RyR-mediated calcium release.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on ryanodine receptor activity as reported in the literature.
| Parameter | RyR Isoform | Cell/System Type | This compound Concentration | Observed Effect | Reference |
| Open Probability (Po) | RyR3 | Bovine Diaphragm Muscle (Single-channel experiments) | Not specified | Reduced the open probability of cADPR-activated channels to control levels. | [7] |
| Intracellular Ca2+ Response | Not specified | Human Myometrial Smooth Muscle Cells | 1 µM | 53% inhibition of store-operated Ca2+ transients. | [8] |
| Intracellular Ca2+ Response | Not specified | Human Myometrial Smooth Muscle Cells | 10 µM | 68% inhibition of store-operated Ca2+ transients. | [8] |
| Intracellular Ca2+ Response | Not specified | Human Myometrial Smooth Muscle Cells | 100 µM | 82% inhibition of store-operated Ca2+ transients. | [8] |
| Agonist-induced Ca2+ Response | Not specified | PHM1 (Human Myometrial Smooth Muscle Cell Line) | 100 µM | Attenuated [Ca2+]i elevation elicited by oxytocin, PGF2α, and ET-1. | [9] |
| M-like Current (IK(M,ng)) Inhibition | Not specified | NG108-15 cells | ~1 mM (IC50) | Reduced acetylcholine-induced inhibition of IK(M,ng). | [10] |
Signaling Pathway of cADPR and this compound on Ryanodine Receptors
The following diagram illustrates the antagonistic relationship between cADPR and this compound in the regulation of ryanodine receptor-mediated calcium release.
Experimental Protocols
Single-Channel Recordings (Planar Lipid Bilayer)
This protocol allows for the direct measurement of RyR channel activity and the effect of this compound on its gating properties.
Objective: To determine the effect of this compound on the open probability (Po) of single ryanodine receptor channels.
Materials:
-
Vesicles of sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) containing RyRs.
-
Planar lipid bilayer apparatus.
-
Phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine).
-
Cis and Trans chamber solutions (see below).
-
cADPR and this compound stock solutions.
-
Data acquisition and analysis software.
Protocol:
-
Bilayer Formation: A lipid bilayer is formed across a small aperture separating two chambers (cis and trans).
-
Vesicle Fusion: SR/ER vesicles are added to the cis chamber (representing the cytoplasm) to allow for the incorporation of RyR channels into the bilayer.
-
Buffer Conditions:
-
Recording: A holding potential (e.g., 0 mV or +40 mV) is applied across the bilayer, and single-channel currents are recorded.[7][11]
-
Activation: cADPR (e.g., 1 µM) is added to the cis chamber to activate the RyR channel.[7][12]
-
Inhibition: After observing cADPR-induced channel activity, this compound is added to the cis chamber in desired concentrations.
-
Data Analysis: The open probability (Po) of the channel is calculated before and after the addition of cADPR and subsequently this compound. A reduction in Po after the addition of this compound indicates its inhibitory effect.[7]
Intracellular Calcium Imaging
This method is used to measure changes in global intracellular calcium concentration in response to stimuli and the modulatory effect of this compound.
Objective: To assess the inhibitory effect of this compound on agonist-induced or store-operated calcium release.
Materials:
-
Cultured cells expressing RyRs (e.g., smooth muscle cells, neurons).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[8]
-
Balanced salt solution (e.g., HBSS).
-
Agonists that induce cADPR-mediated calcium release (e.g., acetylcholine, endothelin-1).[9]
-
This compound stock solution.
-
Fluorescence microscope or plate reader.
Protocol:
-
Cell Culture: Grow cells on coverslips or in multi-well plates.
-
Dye Loading: Incubate cells with a calcium-sensitive dye like Fura-2 AM (e.g., 5 µM) for 30-60 minutes at 37°C.[8]
-
Pre-incubation with this compound: Wash the cells and pre-incubate them with varying concentrations of this compound (e.g., 1 µM to 100 µM) for a specified period (e.g., 15-60 minutes).[8][9]
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Stimulation: Add an agonist to stimulate cADPR production and subsequent calcium release.
-
Measurement of Calcium Transients: Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Compare the amplitude and kinetics of the calcium transients in control cells versus cells pre-treated with this compound. A reduction in the calcium response indicates inhibition by this compound.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. From eggs to hearts: what is the link between cyclic ADP-ribose and ryanodine receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic adenosine diphosphate ribose activates ryanodine receptors, whereas NAADP activates two-pore domain channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic ADP-ribose, the ryanodine receptor and Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On a Magical Mystery Tour with 8-Bromo-Cyclic ADP-Ribose: From All-or-None Block to Nanojunctions and the Cell-Wide Web - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional properties of the ryanodine receptor type 3 (RyR3) Ca2+ release channel | The EMBO Journal [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of ryanodine receptors in the cyclic ADP ribose modulation of the M-like current in rodent m1 muscarinic receptor-transformed NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cADP-ribose activates reconstituted ryanodine receptors from coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent 8-Br-cADPR results
Technical Support Center: 8-Br-cADPR
Welcome to the technical support center for 8-Bromo-cyclic ADP-ribose (this compound). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Troubleshooting Inconsistent this compound Results
This section addresses common issues that may lead to inconsistent or unexpected results in experiments using this compound.
Question: Why am I observing only partial or incomplete inhibition of cADPR-mediated calcium release?
Answer:
Several factors can contribute to the partial antagonist effect of this compound:
-
Partial Antagonist Character: this compound has been described as having a "partial antagonist character"[1]. This means that even at saturating concentrations, it may not fully block the activity of cADPR at its receptor, the ryanodine receptor (RyR).
-
Concentration and Incubation Time: The optimal concentration and incubation time for this compound can vary significantly between cell types and experimental conditions. It is crucial to perform a dose-response curve and a time-course experiment to determine the optimal parameters for your specific system. In some cell types, concentrations ranging from 1 µM to 100 µM with incubation times of around 60 minutes have been used[2].
-
Multiple Calcium Release Pathways: The observed calcium signal may not be solely mediated by the cADPR pathway. Other second messengers, such as IP₃, may also be involved in calcium release from intracellular stores[1]. The partial inhibition by this compound might unmask the contribution of these other pathways.
-
Differential Effects on Calcium Release and Entry: this compound can have different effects on intracellular calcium release versus store-operated calcium entry (SOCE). In some cases, it may fully inhibit calcium entry while only partially inhibiting calcium release[1].
Question: My results with this compound are variable between experiments. What could be the cause?
Answer:
Inconsistent results can arise from several sources:
-
Reagent Stability and Storage: this compound, like other nucleotides, can be susceptible to degradation. It is recommended to store it at -80°C for long-term stability[3]. Prepare fresh stock solutions in an appropriate buffer (e.g., water) and aliquot them to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media at 37°C over the course of a long experiment should also be considered, as degradation could lead to a decrease in its effective concentration.
-
Contamination with 8-Br-ADPR: Commercial preparations of this compound may contain varying levels of 8-Bromo-ADP-ribose (8-Br-ADPR) as a contaminant[4][5]. 8-Br-ADPR is an antagonist of the TRPM2 ion channel and can have its own biological effects, potentially confounding the interpretation of your results[4][6]. It is advisable to check the purity of your this compound lot if you suspect this to be an issue.
-
Cell Health and Passage Number: The responsiveness of cells to signaling molecules can change with passage number and overall health. Ensure you are using cells within a consistent passage range and that they are healthy and viable before starting your experiment.
-
Inconsistent Experimental Conditions: Minor variations in experimental parameters such as cell density, buffer composition, temperature, and timing of reagent addition can lead to significant differences in results. Maintaining strict consistency in your experimental protocol is crucial.
Question: I am observing unexpected or off-target effects. How can I control for these?
Answer:
To ensure the observed effects are specific to the inhibition of the cADPR pathway, consider the following controls:
-
Use a Structurally Unrelated cADPR Antagonist: If available, using another cADPR antagonist with a different chemical structure can help confirm that the observed effect is due to the inhibition of the cADPR pathway and not an off-target effect of this compound's specific chemical structure.
-
Control for TRPM2 Inhibition: Since this compound is also a known TRPM2 ion channel antagonist[7][8], it is important to determine if the observed effects are due to its action on TRPM2. This can be investigated using TRPM2-knockout/knockdown cells or by using a specific TRPM2 agonist to see if this compound blocks its effect in your system.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) to ensure that the solvent itself is not causing any effects.
-
Inactive Analog Control: If available, using an inactive analog of this compound that does not bind to the cADPR receptor can be a powerful control to demonstrate specificity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable analog of cyclic ADP-ribose (cADPR). It acts as a competitive antagonist at the cADPR binding site on the ryanodine receptor (RyR), thereby inhibiting cADPR-mediated calcium release from intracellular stores[9]. Additionally, this compound is an antagonist of the TRPM2 ion channel[4][7][8].
Q2: How should I prepare and store this compound?
A2: For long-term storage, this compound should be stored as a solid at -80°C[3]. It is soluble in water[3]. For experiments, it is recommended to prepare a concentrated stock solution in sterile water or an appropriate buffer, aliquot it into single-use volumes, and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is a typical working concentration for this compound?
A3: The effective concentration of this compound can vary widely depending on the cell type and the specific experimental setup. Reported concentrations in the literature range from the low micromolar (1-10 µM) to higher micromolar (100 µM) range[2]. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Q4: How long should I pre-incubate my cells with this compound?
A4: The optimal pre-incubation time also depends on the cell type and experimental conditions, as it needs to be sufficient for the compound to permeate the cell membrane and reach its intracellular target. Pre-incubation times of 30 to 60 minutes are commonly reported[2][10]. A time-course experiment is recommended to determine the ideal pre-incubation period.
Experimental Protocols
Key Experiment: Inhibition of Agonist-Induced Calcium Mobilization
This protocol provides a general framework for assessing the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound
-
Agonist of interest
-
Fluorescence microscope equipped for ratiometric calcium imaging
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes to achieve the desired confluency for imaging on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in HBSS. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the dye for at least 15-30 minutes.
-
-
This compound Incubation:
-
Prepare the desired concentrations of this compound in HBSS.
-
Incubate the Fura-2-loaded cells with the this compound solution for the predetermined optimal time (e.g., 60 minutes) at 37°C in the dark. Include a vehicle-only control.
-
-
Calcium Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence signal by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Add the agonist of interest to the cells and continue recording the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
Normalize the ratio to the baseline to represent the change in intracellular calcium concentration.
-
Compare the peak and sustained calcium responses between control (vehicle-treated) and this compound-treated cells.
-
| Parameter | Recommended Range | Key Consideration |
| This compound Concentration | 1 - 100 µM | Perform a dose-response curve to determine the optimal concentration for your cell type. |
| Pre-incubation Time | 30 - 60 minutes | Optimize for sufficient cell permeability and target engagement. |
| Fura-2 AM Concentration | 2 - 5 µM | Ensure adequate signal-to-noise ratio without causing cellular toxicity. |
| Agonist Concentration | EC50 to maximal | Use a concentration that elicits a robust and reproducible calcium response. |
Visualizations
Signaling Pathway of cADPR and this compound
Caption: cADPR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound Effects
Caption: A typical experimental workflow for studying the effects of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to .
References
- 1. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury [pubmed.ncbi.nlm.nih.gov]
- 9. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing 8-Br-cADPR for Maximal Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 8-Br-cADPR in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Question: I am not observing any inhibitory effect of this compound on agonist-induced calcium signaling. What could be the reason?
Answer:
Several factors could contribute to the lack of an observed effect. Consider the following troubleshooting steps:
-
Concentration and Incubation Time: Ensure that the concentration and incubation time of this compound are appropriate for your specific cell type and experimental conditions. Pre-incubation is often necessary for this cell-permeable antagonist to reach its intracellular target. While optimal times can vary, a common starting point is a 30-minute pre-incubation.[1]
-
Cell Permeability: Although this compound is designed to be cell-permeable, its uptake can vary between cell types. If you suspect low permeability, you may need to increase the incubation time or concentration.
-
Mechanism of Calcium Release: Confirm that the agonist you are using induces calcium release through the cADPR-dependent pathway in your cells of interest. This compound is a specific antagonist of cADPR and will not block calcium release mediated by other pathways, such as the IP₃ pathway.[2]
-
Compound Stability: Ensure the proper storage of your this compound stock solution, typically at -20°C or -80°C, to maintain its activity.[3][4]
Question: I am observing cell death after incubation with this compound. How can I mitigate this?
Answer:
Cell toxicity is a potential concern with any experimental compound. Here are some suggestions:
-
Titrate the Concentration: The concentration of this compound may be too high for your specific cells. Perform a dose-response experiment to determine the optimal, non-toxic concentration that still provides the desired inhibitory effect.
-
Reduce Incubation Time: Prolonged exposure to any external compound can induce stress and cell death. Try reducing the incubation time to the minimum required to observe a significant effect.
-
Vehicle Control: Ensure that the solvent used to dissolve this compound is not the cause of toxicity. Always include a vehicle-only control in your experiments.
Question: The inhibitory effect of this compound seems to diminish over time in my long-term experiments. Why is this happening?
Answer:
The transient nature of the inhibition could be due to several factors:
-
Metabolism of this compound: Although considered more stable than cADPR, this compound may be slowly metabolized by cells over longer periods.
-
Compensation by other Signaling Pathways: Cells may activate alternative calcium signaling pathways to compensate for the inhibition of the cADPR pathway.
-
Partial Agonist/Antagonist Character: In some systems, this compound has been described as a partial antagonist, which might lead to incomplete or diminishing inhibition.[5]
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
8-Bromo-cyclic ADP-ribose (this compound) is a cell-permeable analog of cyclic ADP-ribose (cADPR).[3] It acts as a competitive antagonist of cADPR, blocking its ability to mobilize intracellular calcium stores.[6] this compound is also known to be an antagonist of the TRPM2 ion channel.[7][8] Its primary role in experiments is to investigate the involvement of the cADPR/ryanodine receptor signaling pathway in various cellular processes.[2]
What is the recommended starting concentration for this compound?
The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question. Based on published studies, a common starting concentration is 100 μM.[9] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder and should be stored at -20°C or -80°C for long-term stability.[3][4] For experiments, prepare a stock solution in an appropriate solvent, such as water or a buffer.[4] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
What are the appropriate controls when using this compound?
To ensure the specificity of your results, it is crucial to include the following controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound to control for any effects of the solvent itself.
-
Positive Control: Use a known agonist that induces cADPR-mediated calcium release in your cell type to confirm that the pathway is active.
-
Negative Control: If possible, use an inactive analog of this compound to demonstrate that the observed effects are specific to the active compound.
Quantitative Data Summary
The following table summarizes experimental conditions from various studies to provide a reference for designing your experiments.
| Cell Type | This compound Concentration | Incubation Time | Observed Effect |
| Human Myometrial Smooth Muscle Cells (PHM1) | 100 μM | Pre-incubation | Attenuated agonist-induced intracellular Ca²⁺ elevation.[9] |
| Human Airway Smooth Muscle (HASM) Cells | Not specified | Pre-incubation | Inhibited agonist-induced intracellular Ca²⁺ responses.[10] |
| Chronically Stimulated Human CD8⁺ T cells | 2.5 µM | Not specified | Reduced intracellular Ca²⁺ levels.[11] |
| Permeabilized Duodenum Myocytes | 20 µM | 5 minutes | Reduced amplitude of the first Ca²⁺ peak and suppressed Ca²⁺ oscillations induced by ACh.[12] |
| Cardiomyocytes | 100 µM | 30 minutes | Abolished the sustained phase of isoproterenol-mediated Ca²⁺ increase.[1] |
Experimental Protocols
General Protocol for Investigating the Effect of this compound on Agonist-Induced Calcium Signaling:
-
Cell Culture: Plate cells at an appropriate density on a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate) and culture under standard conditions.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Pre-incubation with this compound: After washing the cells to remove excess dye, pre-incubate them with the desired concentration of this compound (and a vehicle control) in a suitable buffer for a specific duration (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation and Data Acquisition: Place the plate in a fluorescence plate reader or on a fluorescence microscope. Establish a baseline fluorescence reading and then add the agonist of interest. Record the changes in fluorescence intensity over time to measure the intracellular calcium concentration.
-
Data Analysis: Analyze the fluorescence data to determine key parameters such as peak calcium response and the area under the curve. Compare the responses in the presence and absence of this compound to determine its inhibitory effect.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Signaling pathway of cADPR-mediated calcium release and its inhibition by this compound.
References
- 1. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and Cyclic ADP-Ribose (cADPR) Mediate Ca2+ Signaling in Cardiac Hypertrophy Induced by β-Adrenergic Stimulation | PLOS One [journals.plos.org]
- 2. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 8-溴-环二磷酸腺苷核糖 85% (HPLC), lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On a Magical Mystery Tour with 8-Bromo-Cyclic ADP-Ribose: From All-or-None Block to Nanojunctions and the Cell-Wide Web - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CD38–RyR2 axis–mediated signaling impedes CD8+ T cell response to anti-PD1 therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 8-Br-cADPR in Calcium Signaling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-Bromo-cyclic ADP-ribose (8-Br-cADPR) to study cADPR-mediated calcium release.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeant analog of cyclic ADP-ribose (cADPR). It primarily functions as a competitive antagonist of the cADPR binding sites on ryanodine receptors (RyRs), thereby inhibiting cADPR-induced Ca²⁺ release from intracellular stores like the endoplasmic reticulum.[1][2][3]
Q2: Why am I observing only partial inhibition of calcium release even at high concentrations of this compound?
The incomplete inhibition of Ca²⁺ release is a commonly observed phenomenon and is likely due to the partial antagonist character of this compound.[1] This means that this compound can compete with cADPR for binding to RyRs but may not completely prevent channel opening, or it may have some weak agonistic activity in certain experimental systems.
Q3: What are the typical working concentrations for this compound?
The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. Published studies have used concentrations ranging from 0.1 µM to 500 µM.[1][4] It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experiment.
Q4: Are there any known off-target effects of this compound?
While primarily known as a cADPR antagonist, some studies have suggested that this compound may have other effects. For instance, it has been reported to act as a TRPM2 (Transient Receptor Potential Melastatin 2) ion channel antagonist.[5] Researchers should consider these potential off-target effects when interpreting their data.
Q5: Are there any alternatives to this compound?
Yes, other cADPR antagonists are available, such as 8-NH2-cADPR and 8-Br-7-CH-cADPR.[6] The choice of antagonist may depend on the specific experimental requirements, including cell permeability and potency.
Troubleshooting Guide: Addressing Partial Inhibition
Issue: Incomplete blockade of cADPR-mediated calcium release with this compound.
This is a frequent observation and can be addressed through careful experimental design and data interpretation.
Potential Causes and Solutions:
-
Partial Agonist/Antagonist Nature:
-
Explanation: this compound is often described as a partial antagonist, meaning it doesn't always fully inhibit the receptor.[1]
-
Recommendation: Acknowledge this characteristic in your data interpretation. Instead of expecting complete inhibition, quantify the degree of inhibition at various concentrations.
-
-
Suboptimal Concentration:
-
Explanation: The concentration of this compound may not be sufficient to competitively displace the endogenous cADPR or the exogenously applied cADPR agonist.
-
Recommendation: Perform a detailed concentration-response experiment to determine the optimal inhibitory concentration for your specific cell type and stimulus.
-
-
Involvement of Other Calcium Release Pathways:
-
Explanation: The observed calcium signal may not be solely mediated by the cADPR/RyR pathway. Other pathways, such as the IP₃/IP₃R pathway, could be contributing to the overall calcium release.
-
Recommendation: Use inhibitors for other known calcium release channels (e.g., xestospongin C for IP₃Rs) in combination with this compound to dissect the contribution of each pathway.
-
-
Experimental Controls:
-
Explanation: Lack of proper controls can lead to misinterpretation of the results.
-
Recommendation: Include the following controls in your experiments:
-
Vehicle Control: To ensure the solvent for this compound does not affect calcium signaling.
-
Positive Control: A known agonist of cADPR-mediated calcium release to confirm the pathway is active.
-
Negative Control: A cell type known not to express functional RyRs or a condition where the cADPR pathway is not stimulated.
-
-
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound as reported in various studies.
| Cell Type/System | Agonist | This compound Concentration | Percent Inhibition of Ca²⁺ Release | Reference |
| Jurkat T-cells | 8-Br-N¹-cIDPR | 500 µM | Partial, not significant | [1] |
| Human Airway Smooth Muscle | Acetylcholine | Not specified | Significant attenuation | [7] |
| Human Airway Smooth Muscle | Bradykinin | Not specified | Significant attenuation | [7] |
| Human Airway Smooth Muscle | Thrombin | Not specified | Significant attenuation | [7] |
| Permeabilized duodenum myocytes | Acetylcholine (1 µM) | 20 µM | Significant reduction in first peak and suppression of oscillations | [3] |
| Rat pulmonary artery rings | Hypoxic Pulmonary Vasoconstriction (Phase 2) | 3 µM (threshold) - 100 µM (complete reversal) | All-or-none block by pre-incubation; concentration-dependent reversal | [8] |
| Rat pulmonary artery | Isoprenaline-induced dilation | Not specified | Attenuated by ~60% | [9] |
IC₅₀ Value:
| System | Effect | IC₅₀ | Reference |
| Oocyte system | Inhibition of cADPR-induced calcium release | ~1.7 µM | [1] |
Experimental Protocols
Protocol 1: Evaluating the Inhibitory Effect of this compound on Agonist-Induced Calcium Release in Intact Cells
This protocol outlines a general procedure for assessing the ability of this compound to block calcium mobilization in response to a specific agonist.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
-
Loading with Calcium Indicator:
-
Wash cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Incubate cells with a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) in the buffer for 30-60 minutes at 37°C, following the manufacturer's instructions.
-
Wash the cells with the buffer to remove excess dye.
-
-
Pre-incubation with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Dilute the stock solution to the desired final concentrations in the physiological buffer.
-
Incubate the dye-loaded cells with the this compound solutions (or vehicle control) for a predetermined period (e.g., 15-30 minutes) before agonist stimulation.
-
-
Calcium Imaging:
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading.
-
Add the agonist of interest to the cells and record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Compare the agonist-induced calcium response in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Protocol 2: Investigating cADPR-Mediated Calcium Release in Permeabilized Cells
This protocol is for introducing this compound directly into the cytosol of permeabilized cells to study its effect on intracellular calcium stores.
-
Cell Preparation:
-
Harvest cells and wash them in an intracellular-like buffer.
-
-
Cell Permeabilization:
-
Resuspend the cells in the intracellular buffer containing a permeabilizing agent (e.g., saponin or digitonin) at a concentration optimized for your cell type.
-
Incubate for a short period (e.g., 5-10 minutes) on ice to selectively permeabilize the plasma membrane while leaving intracellular stores intact.
-
Wash the cells to remove the permeabilizing agent.
-
-
Calcium Release Assay:
-
Add a fluorescent calcium indicator that works at low calcium concentrations to the permeabilized cell suspension.
-
Add this compound at the desired concentration and incubate for a few minutes.
-
Initiate calcium release by adding a cADPR agonist or cADPR itself.
-
Monitor the change in fluorescence using a fluorometer or fluorescence microscope.
-
-
Data Analysis:
-
Compare the rate and magnitude of calcium release in the presence and absence of this compound.
-
Visualizations
Caption: cADPR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound's effect on calcium release.
Caption: Decision tree for troubleshooting partial inhibition by this compound.
References
- 1. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Sarm1 activation produces cADPR to increase intra-axonal Ca++ and promote axon degeneration in PIPN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cyclic ADP ribose antagonist 8-NH2-cADP-ribose blocks cholecystokinin-evoked cytosolic Ca2+ spiking in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On a Magical Mystery Tour with 8-Bromo-Cyclic ADP-Ribose: From All-or-None Block to Nanojunctions and the Cell-Wide Web - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
avoiding 8-Br-cADPR interference with fluorescent calcium indicators
Welcome to the technical support center for researchers utilizing 8-bromo-cyclic adenosine diphosphate-ribose (8-Br-cADPR) in conjunction with fluorescent calcium indicators. This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in calcium signaling studies?
This compound is a cell-permeant antagonist of cyclic ADP-ribose (cADPR).[1][2] cADPR is a second messenger that mobilizes calcium from intracellular stores, and this compound is widely used to block this process, helping researchers to elucidate the role of the cADPR signaling pathway in various cellular functions.[1][2]
Q2: Can this compound directly interfere with fluorescent calcium indicators?
While there is no widespread, documented evidence of direct chemical or spectral interference between this compound and common fluorescent calcium indicators, the potential for interactions should not be entirely dismissed. Small molecules can sometimes affect the fluorescence properties of indicators. Therefore, it is crucial to perform appropriate controls to rule out any unforeseen interference in your specific experimental conditions.
Q3: What are the primary considerations when selecting a fluorescent calcium indicator for use with this compound?
The choice of indicator should be based on several factors, including:
-
Spectral Properties: Select an indicator with excitation and emission spectra that are distinct from the potential absorbance spectrum of this compound to minimize the possibility of spectral overlap.
-
Calcium Affinity (Kd): Choose an indicator with a dissociation constant (Kd) appropriate for the expected calcium concentrations in your experimental system.
-
Indicator Type: Decide between a ratiometric (e.g., Fura-2) or single-wavelength (e.g., Fluo-4) indicator based on your experimental needs for quantitative measurements and the capabilities of your imaging system.
Q4: Are there specific fluorescent calcium indicators that are recommended for use with this compound?
There are no specific indicators that are universally recommended over others for use with this compound. The optimal choice depends on your experimental setup. However, based on their spectral properties, indicators excited by visible light (e.g., Fluo-4, Rhod-2) may be less likely to interact with UV-absorbing compounds.
Troubleshooting Guide
This guide addresses potential issues you might encounter when using this compound in calcium imaging experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected changes in baseline fluorescence upon this compound application. | 1. Autofluorescence of this compound. 2. Direct interaction of this compound with the calcium indicator. 3. Solvent (e.g., DMSO) affecting cell health or dye properties. | 1. Control for Autofluorescence: Image a cell-free solution of this compound in your experimental buffer using the same imaging settings to determine if it is fluorescent. 2. In Vitro Spectral Test: Perform a simple in vitro test by adding this compound to a solution containing the calcium indicator (both in the presence and absence of calcium) and measure the fluorescence spectrum. 3. Solvent Control: Apply the same concentration of the solvent used to dissolve this compound to your cells as a control. |
| Altered indicator response to calcium transients in the presence of this compound. | 1. This compound affecting the calcium binding affinity (Kd) of the indicator. 2. Indirect cellular effects of this compound that alter calcium homeostasis. | 1. In Vitro Calibration: Perform a calcium calibration of your indicator in the presence and absence of this compound to check for any shifts in the Kd. 2. Pharmacological Controls: Use other inhibitors of calcium signaling pathways to confirm that the observed effects are specific to the antagonism of cADPR by this compound. |
| High background fluorescence or poor signal-to-noise ratio. | 1. Suboptimal dye loading. 2. Cellular autofluorescence. 3. Phototoxicity or photobleaching. | 1. Optimize Loading: Adjust the concentration of the AM ester form of the dye and the incubation time and temperature. 2. Background Subtraction: Acquire background images from a region without cells and subtract this from your experimental images. 3. Minimize Light Exposure: Reduce the excitation light intensity and exposure time. Use a neutral density filter if necessary. |
Data Presentation
Table 1: Spectral Properties of Common Fluorescent Calcium Indicators
| Indicator | Excitation (nm) | Emission (nm) | Calcium Affinity (Kd) | Type |
| Fura-2 | 340/380 | 510 | ~145 nM | Ratiometric |
| Indo-1 | ~346 | 475/405 | ~230 nM | Ratiometric |
| Fluo-4 | 494 | 516 | ~345 nM | Single-Wavelength |
| Rhod-2 | 552 | 576 | ~570 nM | Single-Wavelength |
Note: Spectral properties and Kd values can vary slightly depending on the experimental conditions (e.g., pH, temperature, ionic strength).
Experimental Protocols
Protocol 1: Control for this compound Autofluorescence
-
Prepare a solution of this compound in your experimental buffer at the final concentration used in your experiments.
-
Place this solution on a microscope slide or in a well of a microplate.
-
Using the same microscope settings (excitation/emission wavelengths, exposure time, gain) as your cellular imaging experiments, acquire an image of the this compound solution.
-
Analyze the image to determine if there is any detectable fluorescence from the this compound solution itself.
Protocol 2: In Vitro Spectral Test for Interference
-
Prepare solutions of your fluorescent calcium indicator in a calcium-free buffer and a calcium-saturating buffer.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer.
-
Add this compound to each solution at the final working concentration.
-
Re-measure the fluorescence emission spectra.
-
Compare the spectra before and after the addition of this compound to identify any changes in fluorescence intensity or spectral shape.
Visualizations
Caption: cADPR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for calcium imaging with this compound.
Caption: Troubleshooting logic for unexpected fluorescence signals.
References
Technical Support Center: Improving 8-Br-cADPR Delivery in Primary Cell Cultures
Welcome to the technical support center for optimizing the delivery of 8-bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR) into primary cell cultures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Introduction to this compound and Delivery Challenges
This compound is a widely used antagonist of cyclic ADP-ribose (cADPR), a second messenger that mobilizes intracellular calcium (Ca²⁺) stores.[1][2][3] It is an essential tool for studying Ca²⁺ signaling pathways mediated by ryanodine receptors (RyRs) and potentially TRPM2 channels.[4][5] However, like many small molecule inhibitors, its delivery into primary cells, which are notoriously difficult to transfect, presents a significant challenge. This guide will walk you through the most common delivery methods, provide troubleshooting for potential issues, and offer protocols to assess the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as a competitive antagonist of cADPR. It binds to the cADPR binding sites on ryanodine receptors (RyRs), preventing cADPR from activating these channels and releasing Ca²⁺ from the endoplasmic reticulum.[3][4] There is ongoing research into its potential direct effects on TRPM2 channels as well.[5][6][7][8][9]
Q2: Why is delivering this compound into primary cells so challenging?
A2: Primary cells have more robust cell membranes and are less proliferative than immortalized cell lines, making them resistant to traditional transfection methods.[10] Furthermore, they are often more sensitive to the cytotoxicity associated with these delivery techniques.[10][11]
Q3: What are the main methods for delivering this compound into primary cells?
A3: The three most common and effective methods are electroporation, lipofection, and the use of cell-penetrating peptides (CPPs). Each method has its own set of advantages and disadvantages regarding efficiency, cytotoxicity, and ease of use.
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response curve, typically in the range of 1 µM to 100 µM, and measure the inhibitory effect on a known cADPR-mediated Ca²⁺ response.[12]
Q5: How can I assess the success of this compound delivery?
A5: Delivery success can be assessed both directly and indirectly.
-
Direct Assessment: If a fluorescently labeled version of this compound is available or can be synthesized, fluorescence microscopy can be used to visualize its intracellular localization.[13]
-
Indirect/Functional Assessment: A more common method is to perform a functional assay. This involves stimulating the cells with an agonist known to induce cADPR-mediated Ca²⁺ release and observing the inhibitory effect of the delivered this compound using calcium imaging with indicators like Fura-2 AM.[14][15][16][17][18]
Signaling Pathway of cADPR
The following diagram illustrates the cADPR signaling pathway, which is antagonized by this compound.
Troubleshooting Delivery Methods
This section provides troubleshooting guides for the three main delivery methods.
Electroporation
Electroporation utilizes an electrical pulse to create temporary pores in the cell membrane, allowing the entry of molecules like this compound.
Experimental Workflow for Electroporation
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. From eggs to hearts: what is the link between cyclic ADP-ribose and ryanodine receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. cADP-ribose activates reconstituted ryanodine receptors from coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Gating of the TRPM2 Channel by cADPR via Specific Interactions with the ADPR Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cADPR Does Not Activate TRPM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Cell-Penetrating Peptides: Possibilities and Challenges for Drug Delivery in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent analogs of cyclic ADP-ribose: synthesis, spectral characterization, and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 17. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
issues with 8-Br-cADPR solubility and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of 8-Bromo-cyclic ADP-ribose (8-Br-cADPR).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is high-purity water.[1] Several suppliers indicate that the compound is soluble in water.
Q2: What is the expected solubility of this compound in water?
A2: The reported solubility of this compound in water is 5 mg/mL. It is important to note that the actual solubility may vary slightly depending on the specific batch and purity of the compound.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to follow the general protocol for reconstituting lyophilized compounds. First, allow the vial of lyophilized this compound and your solvent (e.g., sterile, nuclease-free water) to equilibrate to room temperature. Briefly centrifuge the vial to ensure all the powder is at the bottom. Then, add the desired volume of solvent to achieve your target concentration. Gently agitate the vial to dissolve the powder. Avoid vigorous vortexing, which can lead to foaming and potential degradation of the compound.
Q4: How should I store this compound?
A4: Lyophilized this compound should be stored at -80°C for long-term stability, where it can be stable for at least two years.[1] Once reconstituted in water, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the solution will depend on the storage conditions and the concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| The lyophilized powder is difficult to see or appears to be a very small amount. | This is common for lyophilized products, which can form a thin, sometimes invisible film on the bottom or sides of the vial. | 1. Handle the vial with care to avoid dislodging the powder.2. Briefly centrifuge the vial before opening to collect all the material at the bottom. |
| This compound is not dissolving completely in water at the desired concentration. | The concentration may exceed the compound's solubility limit. The dissolution process may be slow. | 1. Ensure you are not exceeding the recommended solubility of 5 mg/mL.2. Gently warm the solution to 37°C.3. Use a sonicator bath for a short period (e.g., 5-10 minutes) to aid dissolution.4. If particulates persist, consider filtering the solution through a 0.22 µm filter. |
| The solution appears cloudy or has particulates after dissolution. | The compound may not be fully dissolved, or there may be insoluble impurities. The lyophilized powder may contain buffer salts that are less soluble at high concentrations. | 1. Follow the steps for incomplete dissolution (warming, sonication).2. Allow the solution to sit at room temperature for a longer period (e.g., 30-60 minutes) with occasional gentle mixing.3. If cloudiness persists, it may be necessary to use a lower concentration. |
| The pH of the stock solution is a concern for my experiment. | This compound is often supplied as a sodium salt, and some formulations may contain phosphate buffer salts, which can affect the pH. | 1. Check the product datasheet for information on buffer content.2. If necessary, dissolve the compound in a suitable biological buffer (e.g., HEPES, PBS) instead of water. Ensure the buffer is compatible with your downstream application.3. Measure the pH of your final stock solution and adjust if necessary, being mindful of potential effects on compound stability. |
| I am concerned about the stability of my reconstituted this compound solution. | Repeated freeze-thaw cycles can lead to degradation of the compound. Improper storage can also affect stability. | 1. Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.2. Store aliquots at -80°C for long-term stability.3. For daily use, a working aliquot can be stored at -20°C. Avoid leaving the solution at room temperature for extended periods. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial containing the lyophilized this compound and the bottle of sterile, nuclease-free water to sit at room temperature for 15-20 minutes.
-
Centrifugation: Briefly centrifuge the vial of this compound in a microcentrifuge to ensure that all the lyophilized powder is collected at the bottom of the vial.
-
Solvent Addition: Carefully open the vial and add the calculated volume of sterile water to achieve the desired stock solution concentration (e.g., for a 5 mg/mL stock solution, add 1 mL of water to 5 mg of this compound).
-
Dissolution: Cap the vial and gently swirl or pipette up and down to mix. Allow the solution to sit at room temperature for at least 15-30 minutes to ensure complete dissolution. Gentle agitation can be applied.
-
Verification: Visually inspect the solution to ensure there are no visible particulates. If particulates are present, refer to the troubleshooting guide.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Role of this compound in the cADPR signaling pathway.
References
Validation & Comparative
A Comparative Guide to cADPR Antagonists: 8-Br-cADPR vs. 8-NH2-cADPR
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two common cyclic adenosine diphosphate ribose (cADPR) antagonists, 8-Bromo-cADPR (8-Br-cADPR) and 8-Amino-cADPR (8-NH2-cADPR). This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Cyclic adenosine diphosphate ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum, primarily through the activation of ryanodine receptors (RyRs).[1][2] This Ca²⁺ signaling pathway is integral to a multitude of cellular processes, making its modulation a key area of research. Antagonists of cADPR, such as this compound and 8-NH2-cADPR, are invaluable tools for elucidating the physiological roles of cADPR and for the potential development of therapeutic agents.
The cADPR Signaling Pathway
The canonical cADPR signaling pathway begins with the synthesis of cADPR from nicotinamide adenine dinucleotide (NAD⁺) by the enzyme ADP-ribosyl cyclase, often the cell surface glycoprotein CD38.[1][2] cADPR then binds to and sensitizes ryanodine receptors on the endoplasmic reticulum, leading to Ca²⁺-induced Ca²⁺ release and an increase in cytosolic Ca²⁺ levels. This elevation in intracellular Ca²⁺ triggers a variety of downstream cellular responses.
References
A Comparative Guide to cADPR Antagonists in Neuroprotection: 8-Br-cADPR vs. 8-Br-7-CH-cADPR
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for advancing neuroprotection studies. This guide provides an objective comparison of two prominent cyclic ADP-ribose (cADPR) antagonists, 8-Bromo-cyclic ADP-ribose (8-Br-cADPR) and its analogue, 8-Bromo-7-deaza-cyclic ADP-ribose (8-Br-7-CH-cADPR), in the context of their neuroprotective potential.
Cyclic ADP-ribose is a crucial second messenger that mobilizes intracellular calcium from ryanodine-sensitive stores, a process implicated in various neuronal functions and, when dysregulated, in neurodegenerative pathways. Antagonists of the cADPR pathway are therefore valuable tools for investigating and potentially mitigating neuronal damage. This guide synthesizes available experimental data to facilitate an informed choice between this compound and its more potent counterpart, 8-Br-7-CH-cADPR.
Comparative Efficacy: Insights from Synaptic Plasticity Studies
While direct comparative studies on neuroprotection are limited, research on long-term depression (LTD), a form of synaptic plasticity, in the hippocampus provides valuable quantitative insights into the relative potency of these two cADPR antagonists.[1] 8-Br-7-CH-cADPR, also known as 7-deaza-8-Br-cADPR, has been demonstrated to be a more potent and hydrolysis-resistant analogue of this compound.[1]
The following table summarizes the differential effects of the two compounds on the induction of LTD in hippocampal slices, highlighting the superior efficacy of 8-Br-7-CH-cADPR at lower concentrations.
| Compound | Concentration | Effect on Long-Term Depression (LTD) | Reference |
| This compound | 100 µM | No effect on the magnitude or duration of LTD. | [1] |
| 500 µM | Partial reduction in the magnitude of LTD. | [1] | |
| 8-Br-7-CH-cADPR | 50 µM | Partial attenuation of LTD. | [1] |
| 100 µM | Complete blockade of LTD induction. | [1] |
Neuroprotective Effects of this compound in Axon Degeneration
Studies have demonstrated the neuroprotective effects of this compound in a model of paclitaxel-induced peripheral neuropathy.[2] Treatment with this compound was found to partially prevent this form of axon degeneration.[2] While this provides evidence for the neuroprotective potential of antagonizing the cADPR pathway, direct comparative data with 8-Br-7-CH-cADPR in this or similar neuroprotection models is not yet available.
Signaling Pathway and Experimental Workflow
The neuroprotective effects of both this compound and 8-Br-7-CH-cADPR are attributed to their ability to block the cADPR-mediated intracellular calcium release, a key event in excitotoxic neuronal cell death.
A typical experimental workflow to assess the neuroprotective effects of these compounds against an excitotoxic insult is outlined below.
References
Control Experiments for Studying 8-Br-cADPR Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for studying the effects of 8-Bromo-cyclic adenosine diphosphate-ribose (8-Br-cADPR), a widely used antagonist of the calcium-mobilizing second messenger, cyclic ADP-ribose (cADPR). Proper controls are critical for the accurate interpretation of data and for elucidating the specific role of the cADPR signaling pathway in various cellular processes. This document outlines key experimental controls, compares this compound to alternative compounds, and provides detailed protocols and data presentation formats.
Understanding the Role of this compound
This compound is a cell-permeant analog of cADPR that acts as a competitive antagonist at the cADPR binding site on ryanodine receptors (RyRs), thereby inhibiting cADPR-mediated intracellular calcium release from the endoplasmic reticulum. It is also reported to be an antagonist of the TRPM2 ion channel. Due to its inhibitory action, this compound is a valuable tool for investigating the physiological and pathological roles of the cADPR signaling pathway.
Key Control Experiments
To ensure the specificity of the observed effects of this compound, a series of control experiments are indispensable. These controls help to distinguish the effects of this compound from off-target effects and to confirm the involvement of the cADPR pathway.
Vehicle Control
The most fundamental control is the use of a vehicle, the solvent in which this compound is dissolved (typically DMSO or an aqueous buffer). This control accounts for any potential effects of the solvent on the experimental system.
Positive Controls
Positive controls are essential to validate the experimental model and ensure that the cellular machinery for calcium signaling is intact and responsive.
-
cADPR: The direct application of cADPR (e.g., via microinjection or in permeabilized cells) should elicit a calcium response that is subsequently blocked by this compound.
-
Agonists of cADPR-mediated signaling: In intact cells, agonists known to stimulate cADPR production and subsequent calcium release, such as acetylcholine in certain cell types, can be used. The response to these agonists should be attenuated by pre-treatment with this compound.[1]
-
General Calcium Mobilizing Agents: Agents that induce calcium release through mechanisms independent of cADPR, such as Thapsigargin (an inhibitor of the SERCA pump) or Ionomycin (a calcium ionophore), can be used to confirm that the observed inhibition by this compound is specific to the cADPR pathway.
Negative Controls
Negative controls help to establish a baseline and confirm that the experimental manipulations themselves do not induce a response.
-
Inactive Analogs: If available, an inactive analog of this compound that does not bind to RyRs could be used to control for non-specific effects of the chemical structure.
-
Buffer/Media Application: The application of the experimental buffer or media without any active compounds should not elicit a calcium response.
Specificity Controls
To dissect the specific signaling pathway being affected, it is crucial to use inhibitors of other calcium release channels.
-
IP3 Receptor Inhibitors: Xestospongin C is a potent inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R).[2][3] Using Xestospongin C can help differentiate between cADPR/RyR-mediated and IP3/IP3R-mediated calcium release.
-
General Ryanodine Receptor Modulators:
Comparison of this compound with Alternatives
The choice of antagonist can significantly impact experimental outcomes. The following table compares this compound with other commonly used inhibitors of cADPR signaling and related pathways.
| Compound | Target(s) | Potency (IC50) | Key Features | Typical Working Concentration |
| This compound | RyRs, TRPM2 | ~1.7 µM (sea urchin egg homogenates) | Cell-permeant, competitive antagonist of cADPR. May have partial agonist properties in some systems. | 1-100 µM[6][9] |
| 8-Br-7-deaza-cADPR | RyRs | More potent than this compound (qualitative) | Cell-permeant and hydrolysis-resistant cADPR antagonist.[2][4][10][11][12][13] | 0.1-10 µM[7] |
| Xestospongin C | IP3Rs, SERCA pumps | ~358 nM (IP3R) | Selective for IP3Rs over RyRs, but also inhibits SERCA pumps. Cell-permeant.[2][3][14][15] | 0.5-10 µM[9][15] |
| Ruthenium Red | RyRs, other Ca2+ channels | Sub-µM to low µM range | Non-specific inhibitor of RyRs. Can have complex, multi-site interactions. | 1-10 µM[5][6][8] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes a general procedure for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to this compound and other agents using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest (adherent or in suspension)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound and other test compounds
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in a suitable imaging chamber and culture until they reach the desired confluency.
-
Fura-2 AM Loading:
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS and incubate for an additional 20-30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[12]
-
-
Baseline Measurement:
-
Mount the cells on the microscope or place the plate in the reader.
-
Acquire baseline fluorescence images or readings by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.
-
-
Compound Addition:
-
For antagonist studies, pre-incubate the cells with the desired concentration of this compound or other inhibitors for a specified period (e.g., 15-30 minutes).
-
Add the agonist or stimulus to elicit a calcium response.
-
-
Data Acquisition:
-
Continuously record the fluorescence ratio (F340/F380) over time. An increase in this ratio indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio relative to the baseline.
-
The data can be presented as the peak response, the area under the curve, or the rate of calcium increase.
-
Visualizing Signaling Pathways and Workflows
cADPR Signaling Pathway
Caption: The cADPR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Studying this compound Effects
Caption: A typical experimental workflow for investigating the effects of this compound.
References
- 1. CD38–RyR2 axis–mediated signaling impedes CD8+ T cell response to anti-PD1 therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deaza-8-bromo-cyclic ADP-ribose, the first membrane-permeant, hydrolysis-resistant cyclic ADP-ribose antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. On a Magical Mystery Tour with 8-Bromo-Cyclic ADP-Ribose: From All-or-None Block to Nanojunctions and the Cell-Wide Web - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paracrine ADP Ribosyl Cyclase-Mediated Regulation of Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 8-Br-7-CH-cADPR - Immunomart [immunomart.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. mybiosource.com [mybiosource.com]
- 15. rupress.org [rupress.org]
Comparative Analysis of 8-Br-cADPR and Ryanodine on Calcium Sparks
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key pharmacological agents, 8-Bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR) and ryanodine, used to modulate intracellular calcium (Ca²⁺) release via ryanodine receptors (RyRs). Understanding their distinct mechanisms is crucial for designing experiments to probe the intricacies of Ca²⁺ signaling.
Calcium sparks are localized, transient Ca²⁺ release events from the sarcoplasmic/endoplasmic reticulum, representing the elementary units of Ca²⁺ signaling in many cell types, including cardiac and skeletal muscle.[1][2] These events are mediated by the opening of a cluster of RyR channels.[1][3] This guide will compare how this compound and ryanodine affect the characteristics of these fundamental signals.
Mechanisms of Action
Ryanodine: The Direct, Dose-Dependent RyR Modulator
Ryanodine is a plant alkaloid that binds with high affinity directly to RyR channels, making it an invaluable tool for studying their function.[3][4] Its effect is famously concentration-dependent:
-
Low Concentrations (nM to low µM, e.g., <10 µM): At these doses, ryanodine locks the RyR channel into a stable, long-lived sub-conductance or "half-open" state.[3] This initially leads to an increased frequency of Ca²⁺ release events.[5] With prolonged exposure, these events can transform into sustained, low-level Ca²⁺ "leaks" or "glows," which can lead to the depletion of Ca²⁺ stores and the eventual abolition of distinct sparks at that location.[5][6]
-
High Concentrations (µM, e.g., >20-100 µM): At higher concentrations, ryanodine acts as an irreversible inhibitor, locking the channel in a closed state and completely suppressing Ca²⁺ spark activity.[1][3][5]
This compound: The Antagonist of an Endogenous Signaling Pathway
Unlike ryanodine, this compound is not a direct modulator of the RyR channel pore. It is a membrane-permeable antagonist of cyclic adenosine diphosphate ribose (cADPR).[7][8] cADPR is an endogenous second messenger that sensitizes RyRs to Ca²⁺, effectively lowering the threshold for Ca²⁺-induced Ca²⁺ release (CICR).[9][10]
Therefore, the primary mechanism of this compound is to block the action of endogenous cADPR. By doing so, it reduces the sensitivity of RyRs to activating levels of cytosolic Ca²⁺, leading to a decrease in the frequency of Ca²⁺ sparks, particularly those dependent on the cADPR pathway for modulation.[11] It has been shown to significantly inhibit Ca²⁺ transients and release elicited by various agonists.[7][12]
Quantitative Data Comparison
The following table summarizes the principal effects of this compound and ryanodine on key calcium spark parameters.
| Parameter | Ryanodine | This compound |
| Primary Target | Ryanodine Receptor (RyR) channel pore | cADPR signaling pathway (antagonist) |
| Mechanism | Direct, dose-dependent modulation: locks channel in sub-conductance (low dose) or closed (high dose) state.[3][4] | Indirect modulation: blocks cADPR-mediated sensitization of RyR to Ca²⁺.[9][11] |
| Effective Conc. | Activating: nM to low µM (<10 µM).[3][5] Inhibiting: High µM (>20 µM).[5] | Inhibiting: µM range (e.g., 5-100 µM).[11][12] |
| Spark Frequency | Low Dose: Increases, followed by conversion to "glows" and local abolition.[5] High Dose: Decreases / Abolishes.[1][5] | Decreases (by reducing RyR sensitivity).[11] |
| Spark Amplitude (ΔF/F₀) | Low Dose: Variable; can decrease average amplitude by promoting smaller sparks.[6] High Dose: Abolishes sparks.[13] | Little to no direct effect.[11] |
| Spark Duration (FDHM) | Low Dose: Can convert sparks into prolonged "glows" or "embers".[5][6] High Dose: Abolishes sparks. | Little to no direct effect.[11] |
| Spark Width (FWHM) | Low Dose: Can be reduced.[6] High Dose: Abolishes sparks. | Little to no direct effect.[11] |
Experimental Protocols
Protocol 1: Measurement of Calcium Sparks in Intact Myocytes
This protocol describes a standard method for observing Ca²⁺ sparks in isolated cardiomyocytes using laser scanning confocal microscopy.[14][15]
-
Cell Preparation: Isolate ventricular myocytes from adult rats or other appropriate models using established enzymatic digestion methods.
-
Fluorescent Dye Loading: Incubate the isolated myocytes with a Ca²⁺-sensitive fluorescent indicator. A common choice is 10 µM Fluo-4 AM for 30 minutes at room temperature in the dark.[15][16]
-
Drug Incubation: For experiments with this compound, pre-incubate the dye-loaded cells with the desired concentration of the antagonist (e.g., 10-100 µM) for 15-60 minutes prior to imaging.[12] For ryanodine, it can be added to the superfusion solution during the experiment.
-
Confocal Microscopy:
-
Image Acquisition:
-
Acquire images in line-scan (X-T) mode to achieve high temporal resolution. A typical setting is 512 pixels per line at a scan rate of 3 milliseconds per scan.[16]
-
Scan along the longitudinal axis of the myocyte, avoiding the nucleus.[16]
-
Record spontaneous spark activity in quiescent cells for a set duration (e.g., 6 seconds).
-
-
Data Analysis:
-
Use specialized software (e.g., SparkMaster) for the automated detection and analysis of Ca²⁺ sparks.[16]
-
Normalize fluorescence intensity (F) to the baseline fluorescence (F₀) to account for variations in dye loading.[16]
-
Quantify key parameters:
-
Amplitude: Peak F/F₀.
-
Spatial Width (FWHM): Full width at half-maximal amplitude.
-
Duration (FDHM): Full duration at half-maximal amplitude.
-
Frequency: Sparks per unit length per unit time (e.g., sparks / 100 µm / s).
-
-
Protocol 2: Single RyR Channel Recording in Planar Lipid Bilayers
This technique allows for the direct observation of a compound's effect on the gating properties of a single RyR channel.
-
Vesicle Preparation: Isolate sarcoplasmic reticulum (SR) microsomes, which are rich in RyR channels, from cardiac or skeletal muscle tissue.
-
Bilayer Formation: Form a planar lipid bilayer across a small aperture separating two aqueous chambers, designated cis (representing the cytosol) and trans (representing the SR lumen).
-
Channel Incorporation: Induce the fusion of SR microsomes with the lipid bilayer. Successful fusion results in the incorporation of a single RyR channel into the membrane.
-
Electrophysiological Recording: Apply a voltage clamp across the bilayer and record the ionic current flowing through the single channel using sensitive amplifiers.
-
Compound Application: Add ryanodine or this compound to the cis chamber to assess its direct effects on channel activity.
-
Data Analysis: Analyze the recordings to determine the channel's open probability (Po), conductance levels (pA), and mean open/closed times in the presence and absence of the compound. This method was used to demonstrate that low concentrations of ryanodine induce a subconductance state.[17]
Visualizations: Pathways and Workflows
Caption: Signaling pathways for Ryanodine and this compound action on the Ryanodine Receptor (RyR).
References
- 1. Role of Ryanodine Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle: Comparison with Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Sparks in the Heart: Dynamics and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 4. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ryanodine on calcium sparks in cut twitch fibres of Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ryanodol action on calcium sparks in ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sarm1 activation produces cADPR to increase intra-axonal Ca++ and promote axon degeneration in PIPN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cADPR induced calcium influx mediates axonal degeneration caused by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of ryanodine on calcium sparks in cut twitch fibres of Rana temporaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium imaging by confocal microscopy [bio-protocol.org]
- 17. journals.physiology.org [journals.physiology.org]
Navigating the Specificity of 8-Br-cADPR for TRPM2 Channels: A Comparative Guide
A critical evaluation of 8-bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR) as a specific tool for interrogating the transient receptor potential melastatin 2 (TRPM2) ion channel is essential for researchers in cellular signaling and drug discovery. This guide provides a comprehensive comparison of this compound with other TRPM2 modulators, supported by experimental data and detailed protocols, to aid in the design and interpretation of studies targeting this crucial channel.
The role of cyclic ADP-ribose (cADPR) in activating TRPM2 is a subject of ongoing debate, which directly impacts the interpretation of data obtained using its antagonist, this compound. Some studies suggest that cADPR can directly activate TRPM2 or enhance its sensitivity to its primary agonist, adenosine diphosphate ribose (ADPR). Conversely, other research indicates that the observed effects of cADPR are attributable to contamination with ADPR in commercial preparations. This controversy is central to understanding the specificity of this compound as a TRPM2 inhibitor.
Comparative Efficacy of TRPM2 Modulators
The following table summarizes the half-maximal effective (EC50) and inhibitory (IC50) concentrations of key TRPM2 modulators, highlighting the conflicting findings in the literature.
| Compound | Action | Species | EC50 / IC50 | Reference |
| ADPR | Agonist | Human | EC50: 12 µM | Kolisek et al., 2005[1] |
| Human | EC50: 1-90 µM (cell type dependent) | Perraud et al., 2001; Sano et al., 2001[2] | ||
| Human | EC50 (in the presence of 10 µM cADPR): 90 nM | Fliegert et al., 2020[3] | ||
| cADPR | Agonist (disputed) | Human | EC50: 700 µM (low efficacy) | Kolisek et al., 2005[3] |
| Human | No activation with pure cADPR | Riekehr et al., 2022[4] | ||
| This compound | Antagonist | Human | Inhibits cADPR- and H₂O₂-mediated activation | Kolisek et al., 2005[1] |
| Human | Also inhibits ADPR-induced activation | Riekehr et al., 2022[4] | ||
| 8-Br-ADPR | Antagonist | Human | IC50: ~300 µM | Fliegert et al., 2020[3] |
| AMP | Antagonist | Human | IC50: 70 µM | Kolisek et al., 2005[3] |
| Human | IC50: 10 µM (in neutrophils) | Lange et al., 2008[2] | ||
| Human | No inhibition up to 200 µM (in Xenopus oocytes) | Tóth and Csanády, 2010[5] |
The Controversy of Contamination
A significant factor in the debate over cADPR's effect on TRPM2 is the purity of commercially available reagents. Studies have shown that preparations of cADPR can be contaminated with ADPR. Similarly, this compound can contain significant amounts of 8-bromo-adenosine diphosphate ribose (8-Br-ADPR), which is itself a TRPM2 antagonist.[3][6] This contamination can lead to misinterpretation of experimental results, as the observed inhibition attributed to this compound may, in fact, be due to the presence of 8-Br-ADPR. Researchers are therefore advised to verify the purity of these compounds using methods such as High-Performance Liquid Chromatography (HPLC).
Off-Target Effects: Ryanodine Receptors
It is crucial to consider the well-established role of this compound as an antagonist of cADPR-mediated calcium release from intracellular stores via ryanodine receptors (RyRs).[7][8] This off-target activity must be accounted for when designing experiments and interpreting data, especially in cell types where both TRPM2 and RyRs are expressed and functionally important.
Experimental Protocols
To facilitate the critical evaluation and replication of key findings, detailed experimental protocols are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through TRPM2 channels in the plasma membrane of a single cell.
Protocol based on Kolisek et al., 2005 and Riekehr et al., 2022:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing human TRPM2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Pipette Solution (Intracellular):
-
For ADPR/cADPR activation: 140 mM Cs-glutamate, 8 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, and varying concentrations of ADPR or cADPR. The pH is adjusted to 7.2 with CsOH. Free Ca²⁺ is buffered to specific concentrations using EGTA.
-
For inhibition studies: The desired concentration of the antagonist (e.g., this compound, 8-Br-ADPR, AMP) is added to the agonist-containing pipette solution.
-
-
Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES. The pH is adjusted to 7.4 with NaOH.
-
Recording:
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.
-
Whole-cell configuration is established, and cells are held at a holding potential of -60 mV.
-
Currents are elicited by applying voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) or voltage steps.
-
Data is acquired and analyzed using appropriate software (e.g., pCLAMP).
-
Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM2 activation.
General Protocol:
-
Cell Preparation: Cells expressing TRPM2 are plated on glass coverslips.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a physiological salt solution for 30-60 minutes at room temperature.
-
Imaging:
-
The coverslip is mounted on an inverted microscope equipped for fluorescence imaging.
-
Cells are perfused with the extracellular solution.
-
TRPM2 is activated by including an agonist in the patch pipette (for single-cell studies) or by applying a cell-permeable activator.
-
Changes in fluorescence intensity are recorded over time, reflecting changes in [Ca²⁺]i.
-
For inhibition studies, cells are pre-incubated with the antagonist before agonist application.
-
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is used to separate and quantify the components of a mixture, allowing for the assessment of the purity of nucleotide preparations.
Protocol based on Riekehr et al., 2022:
-
Instrumentation: A standard HPLC system with a UV detector is used.
-
Column: A reverse-phase C18 column is typically employed.
-
Mobile Phase: A gradient of two buffers is used for separation. For example:
-
Buffer A: 100 mM potassium phosphate buffer (pH 6.0).
-
Buffer B: 100 mM potassium phosphate buffer (pH 6.0) with 20% methanol.
-
-
Analysis:
-
Standards of ADPR, cADPR, 8-Br-ADPR, and this compound are run to determine their retention times.
-
The commercial preparations are then analyzed, and the chromatograms are compared to the standards to identify and quantify any contaminants.
-
Visualizing the Pathways and Controversies
To clarify the complex relationships and experimental workflows, the following diagrams are provided.
Conclusion
References
- 1. qcbr.queens.org [qcbr.queens.org]
- 2. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 4. cADPR Does Not Activate TRPM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of direct and indirect effectors of the transient receptor potential melastatin 2 (TRPM2) cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cADPR Does Not Activate TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Physiological role of cyclic ADP-ribose as a novel endogenous agonist of ryanodine receptor in adrenal chromaffin cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of ryanodine receptors in the cyclic ADP ribose modulation of the M-like current in rodent m1 muscarinic receptor-transformed NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Cell Permeability of 8-Br-cADPR: A Comparative Guide
For researchers investigating cyclic ADP-ribose (cADPR) signaling pathways, confirming the cell permeability of antagonists like 8-bromo-cyclic ADP-ribose (8-Br-cADPR) is a critical experimental step. This guide provides a comparative overview of methodologies to ascertain the cellular uptake of this compound and contrasts its characteristics with alternative cADPR analogs.
Direct and Indirect Approaches to Confirming Cell Permeability
Two main strategies are employed to verify that this compound can cross the plasma membrane and reach its intracellular targets.
1. Indirect Methods: Assessing Biological Activity
The most common approach to infer the cell permeability of this compound is to measure its effect on intracellular calcium ([Ca²⁺]i) mobilization. As a cADPR antagonist, this compound is expected to inhibit Ca²⁺ release from intracellular stores that is triggered by agonists acting through the cADPR pathway. A typical experimental workflow involves pre-incubating cells with this compound before stimulating them with an appropriate agonist. A significant reduction in the expected [Ca²⁺]i rise, as measured by a fluorescent calcium indicator like Fura-2 AM, suggests that this compound has entered the cell and is exerting its antagonistic effect. This method has been used to demonstrate the functional cell permeability of this compound in various cell types, including human airway smooth muscle cells.
2. Direct Methods: Quantifying Intracellular Compound Levels
A more direct confirmation of cell permeability involves measuring the intracellular concentration of this compound after incubating the cells with the compound. This is typically achieved by lysing the cells and using analytical techniques like High-Performance Liquid Chromatography (HPLC) to separate and quantify the compound of interest. While this method provides definitive evidence of cellular uptake, it can be more technically challenging than indirect methods. A study on a similar compound, 8-Br-N¹-cIDPR, successfully used this approach to quantify its uptake in Jurkat T-cells.
Comparative Analysis of this compound and Alternatives
While this compound is a widely used cell-permeable cADPR antagonist, several other analogs have been developed with varying permeability and activity profiles. The choice of compound will depend on the specific experimental needs.
| Compound | Type | Reported Cell Permeability | Notes |
| This compound | Antagonist | Generally accepted as cell-permeable based on functional assays. | The most commonly used cell-permeable cADPR antagonist. |
| 8-Br-N¹-cIDPR | Agonist | Quantitatively confirmed to be cell-permeant. A study in Jurkat T-cells measured an uptake of 0.16 fmol/cell after 5 minutes of incubation with a 3 mM solution. | A cell-permeable agonist, useful for directly studying cADPR-mediated Ca²⁺ release. |
| cIDPRE (cyclic inosine diphosphoribose ether) | Agonist | Described as a cell-permeant agonist. | Modification of the ribose moiety enhances permeability. |
| Co-i-cIDPRE (coumarin-caged isopropylidene-protected cIDPRE) | Caged Agonist | Reported to be a potent and controllable cell-permeant cADPR agonist. | Can be activated by UV light, allowing for precise temporal and spatial control of cADPR signaling. |
| cADPR-AM & cADPR-BM | Prodrug Agonists | Acetoxymethyl (AM) and butoxymethyl (BM) analogs are designed as cell-permeant prodrugs that are hydrolyzed to cADPR intracellularly. | These masked analogs can induce increases in cytosolic Ca²⁺ upon extracellular application. |
Experimental Protocols
Indirect Permeability Assessment via Calcium Imaging
This protocol describes how to indirectly assess the cell permeability of this compound by measuring its inhibitory effect on agonist-induced calcium mobilization using the fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on coverslips
-
This compound
-
Agonist known to induce cADPR-mediated Ca²⁺ release
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Fura-2 AM Loading:
-
Prepare a stock solution of Fura-2 AM in anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution in HBSS containing a small amount of Pluronic F-127 to the final loading concentration (typically 1-5 µM).
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.
-
-
This compound Incubation:
-
Incubate the Fura-2 AM-loaded cells with the desired concentration of this compound in HBSS for a predetermined period (e.g., 30-60 minutes).
-
-
Calcium Imaging:
-
Mount the coverslip onto the fluorescence microscope stage.
-
Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio (340/380 nm).
-
Add the agonist to the cells and record the change in the fluorescence ratio over time.
-
Compare the agonist-induced calcium response in cells pre-treated with this compound to control cells (no this compound pre-treatment). A significant reduction in the response indicates successful cell penetration and antagonist activity of this compound.
-
Direct Permeability Assessment via HPLC
This protocol provides a general workflow for the direct quantification of intracellular this compound using HPLC. This method should be optimized for the specific cell type and HPLC system.
Materials:
-
Cells of interest
-
This compound
-
Perchloric acid (PCA) or other suitable extraction buffer
-
HPLC system with a suitable column (e.g., reversed-phase C18) and detector (e.g., UV)
-
This compound standard for calibration
Procedure:
-
Cell Treatment and Harvesting:
-
Incubate a known number of cells with a defined concentration of this compound for a specific time.
-
Wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Harvest the cells by scraping or trypsinization, followed by centrifugation.
-
-
Extraction of Intracellular Metabolites:
-
Lyse the cell pellet with a cold extraction buffer such as 0.6 M PCA.
-
Centrifuge to precipitate proteins and other cellular debris.
-
Neutralize the supernatant containing the intracellular metabolites.
-
-
HPLC Analysis:
-
Inject the neutralized extract onto the HPLC system.
-
Separate the components using an appropriate mobile phase gradient.
-
Detect this compound based on its retention time and UV absorbance, as determined by running a standard.
-
Quantify the amount of intracellular this compound by comparing the peak area to a standard curve.
-
Calculate the intracellular concentration based on the number of cells used.
-
Visualizing Key Concepts
To further clarify the experimental approaches and underlying signaling pathways, the following diagrams are provided.
Caption: Indirect confirmation of this compound cell permeability.
Unraveling TRPM2 Function: A Comparative Guide to 8-Br-cADPR and Genetic Knockdown
For researchers, scientists, and drug development professionals investigating the multifaceted role of the transient receptor potential melastatin 2 (TRPM2) channel, the choice between pharmacological inhibition and genetic knockdown is a critical experimental decision. This guide provides an objective comparison of two prominent methods used to probe TRPM2 function: the use of the chemical antagonist 8-Bromo-cyclic adenosine diphosphate-ribose (8-Br-cADPR) and genetic knockdown strategies such as siRNA, shRNA, and CRISPR.
This comprehensive analysis synthesizes experimental data to illuminate the efficacy, specificity, and practical considerations of each approach, enabling researchers to select the most appropriate tool for their specific scientific questions.
At a Glance: this compound vs. TRPM2 Genetic Knockdown
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (e.g., siRNA, shRNA, CRISPR) |
| Mechanism of Action | Antagonist of the TRPM2 ion channel, also described as an antagonist of the cADPR binding site.[1][2][3] It has been shown to inhibit TRPM2 activation.[4][5] | Reduces or eliminates the expression of the TRPM2 gene, leading to decreased synthesis of the TRPM2 protein.[6][7][8] |
| Speed of Action | Rapid onset of action as the molecule directly interacts with the protein.[9] | Slower onset, as it requires time for the existing protein to be degraded and for gene expression to be effectively silenced.[9] |
| Reversibility | Generally reversible upon removal of the compound.[9] | Can be transient (siRNA) or stable/permanent (shRNA, CRISPR), depending on the method used.[9] |
| Specificity | Can have potential off-target effects. Some studies suggest this compound may also inhibit ADPR-induced TRPM2 activation, potentially due to hydrolysis to 8-Br-ADPR.[4][10] | Highly specific to the TRPM2 gene, although off-target effects of gene editing technologies should be considered and validated.[11] |
| Temporal Control | Allows for acute and timed inhibition of TRPM2 function. | Provides a model for the long-term consequences of TRPM2 absence. |
| In Vivo Applicability | Can be administered systemically to study its effects in preclinical models.[12] | Can be achieved through viral vectors (e.g., AAV) for in vivo studies.[6][7] |
Delving into the Mechanisms: How They Work
This compound: A Pharmacological Gatekeeper
This compound is a cell-permeant analog of cyclic adenosine diphosphate-ribose (cADPR). While initially characterized as a cADPR antagonist, it has been demonstrated to inhibit TRPM2 channel activity.[1][2][3] The precise mechanism is complex; some evidence suggests it competes with cADPR at a distinct binding site from the primary agonist ADPR, thereby preventing channel activation.[2] Other studies indicate that its inhibitory effect on ADPR-mediated activation might be due to its potential hydrolysis to 8-Br-ADPR, which also has antagonistic properties.[4][10] This pharmacological approach offers the significant advantage of rapid and reversible inhibition, making it ideal for studying the acute roles of TRPM2 in cellular signaling.
Genetic Knockdown: Silencing the Source
Signaling Pathways and Experimental Workflows
To visualize the interplay of these methods with TRPM2 signaling and the general experimental processes, the following diagrams are provided.
Caption: TRPM2 signaling pathway and points of intervention.
Caption: Comparative experimental workflows.
Quantitative Data Summary
The following tables summarize findings from various studies, showcasing the effects of both this compound and TRPM2 knockdown on key cellular responses. It is important to note that these data are compiled from different experimental systems and should be interpreted as illustrative examples rather than a direct head-to-head comparison.
Table 1: Effect on Oxidative Stress-Induced Calcium Influx
| Method | Cell Type | Stimulus | Concentration/Method | Reduction in Ca²⁺ Influx | Reference |
| This compound | HEK-293 cells | H₂O₂ | 100 µM | Significant inhibition | [3] |
| This compound | Neutrophils | fMLP | Not specified | Inhibition of Ca²⁺ influx | [3] |
| TRPM2 siRNA | HK-2 cells | High Glucose | Not specified | Marked attenuation | [7] |
| TRPM2 Knockdown | Hippocampal Neurons | Aβ₄₂ | Not specified | Abolished Aβ-induced Ca²⁺ increase | [13] |
Table 2: Effect on Cell Viability and Apoptosis
| Method | Cell Type/Model | Condition | Concentration/Method | Outcome | Reference |
| This compound | Rat Kidney | Ischemia-Reperfusion | Not specified | Reduced renal damage and caspase-3 expression | [12] |
| TRPM2 Knockdown | Diabetic Mice Myocardium | HFD/STZ | AAV9-shTRPM2 | Reversed HFD/STZ-induced myocardial apoptosis | [6][14] |
| TRPM2 shRNA | NSCLC cells | Osimertinib | pLKO.1-shTRPM2 | Enhanced apoptosis in resistant cells | [8] |
Experimental Protocols: A Closer Look
Protocol 1: Pharmacological Inhibition with this compound
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Dilute the stock to the final working concentration (e.g., 100 µM) in cell culture medium.
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate for the desired period (e.g., 30 minutes to 24 hours) prior to and during the experimental stimulus.
-
Functional Assay: Perform downstream assays such as calcium imaging using fluorescent indicators (e.g., Fura-2 AM), cell viability assays (e.g., MTT or LDH release), or Western blotting for apoptotic markers (e.g., cleaved caspase-3).
Protocol 2: Genetic Knockdown of TRPM2 using siRNA
-
siRNA Design and Synthesis: Obtain validated siRNA sequences targeting TRPM2 and a non-targeting control siRNA.
-
Transfection:
-
On the day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
Prepare two tubes: one with diluted siRNA in serum-free medium and another with a diluted transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for 24-72 hours.[15]
-
-
Validation of Knockdown: Harvest a subset of cells to assess TRPM2 protein levels by Western blotting or mRNA levels by quantitative real-time PCR (qPCR) to confirm successful knockdown.
-
Functional Assay: Utilize the remaining cells for functional experiments as described in Protocol 1.
Conclusion: Choosing the Right Tool for the Job
Both this compound and genetic knockdown are invaluable tools for dissecting the physiological and pathological roles of TRPM2.
-
This compound is advantageous for its rapid and reversible action, making it well-suited for studying the acute dynamics of TRPM2 signaling and for in vivo pharmacological studies. However, researchers must remain cognizant of potential off-target effects and the complexity of its inhibitory mechanism.
-
Genetic knockdown offers high specificity and the ability to investigate the long-term consequences of TRPM2 loss. While the onset of action is slower, it provides a cleaner system for attributing observed phenotypes to the absence of TRPM2, provided that proper validation is performed.
The optimal choice between these two powerful techniques will ultimately depend on the specific research question, the experimental system, and the desired level of temporal control. For a comprehensive understanding of TRPM2 function, a combinatorial approach, where the effects of pharmacological inhibition are confirmed with genetic knockdown, often provides the most robust and compelling evidence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 3. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. TRPM2 knockdown attenuates myocardial apoptosis and promotes autophagy in HFD/STZ-induced diabetic mice via regulating the MEK/ERK and mTORC1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of transient receptor potential melastatin 2 reduces renal fibrosis and inflammation by blocking transforming growth factor-β1-activated JNK1 activation in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TRPM2 Channel Inhibition Attenuates Amyloid β42-Induced Apoptosis and Oxidative Stress in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
Safety Operating Guide
Proper Disposal of 8-Br-cADPR: A Step-by-Step Guide for Laboratory Personnel
Ensuring the safe and compliant disposal of 8-bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR) is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal.
Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets, this compound is known to cause skin, eye, and respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles. |
| Respiratory Protection | Dust mask (e.g., N95) | To prevent inhalation of the lyophilized powder.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[2]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of unused this compound and contaminated materials.
Step 1: Segregation of Waste
Proper waste segregation is the first step in ensuring safe disposal. Prepare a designated and clearly labeled hazardous waste container.
-
Waste Container: Use a chemically resistant, sealable container.
-
Labeling: The label should include:
-
"Hazardous Waste"
-
"8-Bromo-cyclic ADP-ribose"
-
The primary hazards (e.g., "Irritant")
-
Accumulation start date
-
Step 2: Collection of Solid Waste
For the disposal of expired or unused lyophilized this compound powder:
-
Carefully sweep up the solid material using a non-sparking spatula or scoop. Avoid actions that could generate dust.
-
Place the collected powder directly into the labeled hazardous waste container.
-
For residual powder in the original vial, rinse the vial with a small amount of a suitable solvent (e.g., water, as it is soluble in water) and pour the rinsate into a designated liquid hazardous waste container.[1]
Step 3: Collection of Liquid Waste
For solutions containing this compound:
-
Do not dispose of solutions down the drain.[3] This prevents contamination of aquatic systems.
-
Pour all aqueous solutions containing this compound into a designated, labeled hazardous liquid waste container.
Step 4: Disposal of Contaminated Materials
Any materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
| Contaminated Item | Disposal Procedure |
| Pipette tips, wipes, gloves | Place in the designated solid hazardous waste container. |
| Glassware | Rinse thoroughly with a suitable solvent. The first rinse should be collected as hazardous liquid waste. Subsequent rinses can typically be disposed of as non-hazardous waste, pending institutional guidelines. |
| Empty Vials | Triple rinse with a suitable solvent, collecting all rinsate as hazardous liquid waste. After rinsing, the vial may be disposed of as non-hazardous glass waste, in accordance with institutional policy. |
Step 5: Storage and Final Disposal
-
Storage: Keep the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]
Workflow and Decision Making for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) before handling and disposing of any chemical.
References
Personal protective equipment for handling 8-Br-cADPR
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides immediate safety, operational, and disposal protocols for 8-Bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR).
Chemical Identifier:
-
Name: 8-Bromo-cyclic adenosine diphosphate ribose (this compound)
-
CAS Number: 151898-26-9
Hazard Identification
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Signal Word: Warning
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Specific Recommendation |
| Respiratory Protection | Dust mask type N95 (US) or equivalent |
| Hand Protection | Protective gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to prevent accidents and maintain the integrity of the compound.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Use only in a well-ventilated area.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a well-ventilated place.
-
Keep container tightly closed.
-
Store locked up.
-
Recommended storage temperature is -20°C.
Emergency First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. As this compound is classified as an irritant, it should be disposed of as chemical waste.
General Guidelines:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled hazardous waste container.
-
Container Management: Use a container that is compatible with the chemical. Keep the container securely closed when not in use.
-
Consult Local Regulations: Disposal procedures can vary based on institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1][2][3][4][5][6][7]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Deface the label on the empty container before disposing of it in the regular trash.[2][5][8]
Step-by-Step Disposal Procedure:
-
Collection: Collect waste this compound (solid or in solution) in a clearly labeled, sealed, and compatible waste container.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety and disposal steps.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. acs.org [acs.org]
- 8. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
